2,2-Diphenylethanol
説明
Structure
3D Structure
特性
IUPAC Name |
2,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLOEXLAXYHOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172179 | |
| Record name | beta-Phenylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-32-5 | |
| Record name | β-Phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Phenylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1883-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Phenylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETA-PHENYLPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9P7UVI3QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,2-Diphenylethanol from Benzophenone: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-diphenylethanol from benzophenone is a multi-step process that requires the addition of a carbon atom to the benzophenone skeleton. A common misconception is the direct conversion of benzophenone to this compound in a single step; this is not a chemically feasible transformation. The direct reduction of benzophenone yields diphenylmethanol, a structurally related but distinct compound. This guide provides a comprehensive overview of a viable two-step synthetic route to this compound from benzophenone, proceeding through a Wittig reaction followed by hydroboration-oxidation. Additionally, for comparative purposes and to address potential related interests, this guide details the more common single-step reduction of benzophenone to diphenylmethanol.
Part 1: Synthesis of this compound (Two-Step Pathway)
The synthesis of this compound from benzophenone is achieved through the initial formation of 1,1-diphenylethylene, which is subsequently converted to the target alcohol.
Step 1: Wittig Reaction for the Synthesis of 1,1-Diphenylethylene
The first step involves the conversion of the carbonyl group of benzophenone into a methylene group using a Wittig reagent, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This reaction is known to produce 1,1-diphenylethylene in almost quantitative yield.[1][2] The Wittig reagent is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.
-
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep red or orange color.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in anhydrous THF.
-
Slowly transfer the benzophenone solution to the flask containing the pre-formed Wittig reagent at 0 °C via cannula or syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1,1-diphenylethylene.
-
| Parameter | Value/Range | Notes |
| Yield | Almost quantitative | The reaction of benzophenone with methylenetriphenylphosphorane is highly efficient.[1][2] |
| Purity | >95% | After purification by column chromatography. |
| Reactant Ratio | Benzophenone : Ylide ≈ 1 : 1.1-1.2 | A slight excess of the ylide is typically used. |
| Solvent | Anhydrous THF | Diethyl ether can also be used. |
| Temperature | 0 °C to Room Temperature | Initial cooling is required for the ylide formation and reaction. |
| Reaction Time | 1-4 hours | Monitored by TLC for completion. |
Step 2: Hydroboration-Oxidation of 1,1-Diphenylethylene
The second step is the anti-Markovnikov hydration of 1,1-diphenylethylene to produce this compound. This is a two-part process involving the addition of a borane reagent across the double bond, followed by oxidation. The use of a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) can improve regioselectivity for terminal alkenes.[3]
-
Hydroboration:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,1-diphenylethylene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approximately 1.1 equivalents of BH₃) dropwise via syringe over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting alkene.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic and should be done with caution to maintain the temperature below 30-40 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. The mixture will become clear as the oxidation proceeds.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Value/Range | Notes |
| Yield | 80-95% | Yields can vary based on the specific borane reagent and reaction conditions.[3] |
| Regioselectivity | >98% (anti-Markovnikov) | Hydroboration of terminal alkenes is highly regioselective.[4] |
| Borane Reagent | BH₃·THF, 9-BBN | 9-BBN is often used for enhanced selectivity.[3] |
| Solvent | Anhydrous THF | |
| Temperature | 0 °C to Room Temperature | Oxidation step requires careful temperature control. |
| Reaction Time | Hydroboration: 2-4 hours; Oxidation: 1-2 hours |
Visualization of the this compound Synthesis Pathway
Caption: Two-step synthesis of this compound from Benzophenone.
Part 2: Synthesis of Diphenylmethanol (Benzhydrol) from Benzophenone
For reference and comparison, this section details the direct, single-step synthesis of diphenylmethanol from benzophenone. This is a reduction reaction, commonly achieved using sodium borohydride or through catalytic hydrogenation.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones to alcohols.[5] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[6]
-
Reaction Setup:
-
Dissolve benzophenone (e.g., 5.5 g) in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath.[7]
-
-
Reduction:
-
Slowly and carefully add sodium borohydride (e.g., 1.0 g) in small portions to the cooled benzophenone solution over a period of ten minutes.[7]
-
After the addition is complete and the initial vigorous evolution of hydrogen has ceased, remove the ice bath.
-
Attach a reflux condenser and heat the mixture on a steam bath for 20-30 minutes.[7]
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath and slowly add 6M hydrochloric acid (HCl) to acidify the solution (check with litmus paper).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 40-50 mL portions).[7]
-
Combine the ether layers, wash with water (50 mL), and then with brine.
-
Dry the ether layer with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent on a steam bath.[7]
-
The crude diphenylmethanol can be purified by recrystallization from hexanes.
-
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of benzophenone with hydrogen gas in the presence of a metal catalyst. Various catalysts can be employed, with selectivity and conversion rates dependent on the specific catalyst, solvent, temperature, and pressure.[8][9] Over-reduction to diphenylmethane is a potential side reaction, especially at higher temperatures.
Comparative Data for Diphenylmethanol Synthesis
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity (%) |
| Sodium Borohydride Reduction | NaBH₄ | Methanol | 35-65 | 1.5 h | 95 | >99 |
| Catalytic Hydrogenation | 5 wt% Pd/BCNT | Isopropanol | 40 | 240 min | 96.3 (conversion) | 99.3 |
| Catalytic Hydrogenation | Raney Nickel | 2-Propanol | 50-70 | - | High | High (at <70°C) |
| Electrocatalytic Hydrogenation | Pd/C | EtOH/water + H₂SO₄ | Room Temp | - | ~30 (conversion) | >90 |
Visualization of the Diphenylmethanol Synthesis Pathway
Caption: General reaction pathway for the reduction of Benzophenone.
Experimental Workflow Visualization
The following diagram illustrates a general workflow applicable to the synthetic procedures described in this guide.
Caption: A generalized workflow for chemical synthesis experiments.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Wittig Reaction | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone [beilstein-journals.org]
- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 6. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylethanol is an aromatic alcohol characterized by the presence of two phenyl groups attached to the second carbon of an ethanol backbone. This structural feature imparts unique physical and chemical properties, making it a compound of interest in various fields of chemical research and development. It serves as a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently under-investigated, biological activities.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for the development of analytical methods.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 53-56 °C | [2] |
| Boiling Point | 190-192 °C at 12 mmHg | [2] |
| CAS Number | 1883-32-5 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | β-Phenylbenzeneethanol, 2,2-Diphenyl-1-ethanol | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Description |
| Infrared (IR) Spectrum | Conforms to the structure, indicating the presence of a hydroxyl (-OH) group and aromatic rings. |
| Nuclear Magnetic Resonance (NMR) Spectrum | ¹H and ¹³C NMR data are consistent with the chemical structure of this compound. |
| Mass Spectrum (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. |
Table 3: Qualitative Solubility Profile of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Organic Solvents (e.g., Ethanol, Methanol, Acetone, DMSO) | Soluble |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a primary alcohol, with the bulky diphenylmethyl group influencing its steric hindrance. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid. The hydroxyl group can be esterified or converted to an ether. The presence of two phenyl groups provides sites for electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid side reactions. One notable application is its participation in the Meerwein-Ponndorf-Verley type reduction of trans-stilbene oxide with boron triisopropoxide in tetrahydrofuran.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is via the hydroboration-oxidation of 1,1-diphenylethylene.
Materials:
-
1,1-Diphenylethylene
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Diethylene glycol dimethyl ether (diglyme)
-
Ethanolic sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve sodium borohydride and aluminum chloride in diethylene glycol dimethyl ether.
-
Slowly add 1,1-diphenylethylene to the stirred solution.
-
Maintain the reaction mixture at room temperature for 3 hours, followed by warming on a water bath for 1 hour.
-
Remove approximately half of the solvent under vacuum at a temperature below 40°C.
-
Wash the remaining residue with dilute hydrochloric acid and then with water.
-
Treat the residue with ethanolic sodium hydroxide.
-
Carefully add a 20% excess of 30% hydrogen peroxide dropwise, maintaining a gentle reflux.
-
Extract the organic material with diethyl ether.
-
Purify the product by distillation to yield this compound.
Determination of Quantitative Solubility
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, acetone, DMSO)
-
Scintillation vials or small flasks
-
Shaking incubator or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any solid particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. Much of the available research focuses on the related compound, 2-phenylethanol, which exhibits antimicrobial and antifungal properties.[4] There is a mention of this compound having potential antioxidant properties, but detailed studies are not available.[5]
Given the absence of specific pathway information, a logical first step for researchers would be to conduct a general screening to identify any significant biological effects. The following workflow outlines a standard approach for such a screening.
As specific data for this compound becomes available, more detailed diagrams of implicated signaling pathways can be constructed. For instance, if antioxidant activity is confirmed, a diagram detailing its interaction with cellular redox pathways could be developed.
Conclusion
This compound is a well-characterized organic compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While its application as a synthetic intermediate is recognized, its biological profile remains largely unexplored. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in drug development and chemical sciences, highlighting the need for further investigation into the biological effects and potential therapeutic applications of this molecule.
References
In-Depth Technical Guide to 2,2-Diphenylethanol for Researchers and Drug Development Professionals
An examination of the core chemical properties, synthesis, and applications of 2,2-Diphenylethanol, a versatile alcohol in organic synthesis.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and use, and its relevance in synthetic chemistry, particularly for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its structure, featuring two phenyl groups attached to an ethanol backbone, contributes to its stability and solubility in organic solvents.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1883-32-5 | [2] |
| Molecular Formula | C₁₄H₁₄O | [2] |
| Molecular Weight | 198.26 g/mol | |
| Melting Point | 53-56 °C | |
| Boiling Point | 190-192 °C at 12 mmHg | |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a key chemical transformation are provided below.
Synthesis of this compound via Reduction of Diphenylacetic Acid
A common and effective method for the synthesis of this compound is the reduction of diphenylacetic acid using a powerful reducing agent such as lithium aluminum hydride (LAH).
Materials:
-
Diphenylacetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Standard reflux and extraction glassware
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a solution of lithium aluminum hydride (0.125 mol) in anhydrous ether (180 ml) is prepared. The apparatus should be protected from moisture using calcium chloride tubes.[3]
-
A solution of diphenylacetic acid (0.1 mol) in anhydrous ether (150 ml) is added dropwise through the dropping funnel at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, the reaction mixture is stirred and cooled in an ice bath.
-
Excess LAH is cautiously decomposed by the slow, dropwise addition of water.
-
Following the decomposition, 150 ml of 10% sulfuric acid is added to the flask. Cooling may be necessary to control the exothermic reaction.[3]
-
The resulting mixture, which should be a clear solution, is transferred to a separatory funnel.
-
The ether layer is separated, and the aqueous layer is extracted with two additional portions of ether.
-
The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation to yield the crude this compound, which can be further purified by recrystallization or vacuum distillation.
Application in Meerwein-Ponndorf-Verley (MPV) Reduction
This compound, as a secondary alcohol, can serve as the hydride donor in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones. This reaction is highly chemoselective and proceeds under mild conditions.[3][4]
Materials:
-
Aromatic or heterocyclic ketone (substrate)
-
This compound (reductant)
-
Potassium phosphate (K₃PO₄) (base)
-
1,4-Dioxane (solvent)
-
Sealed reaction vial
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed vial under an inert atmosphere (e.g., nitrogen), the ketone substrate (1.0 equiv, 0.10 mmol), potassium phosphate (4.0 equiv), and this compound (2.5 equiv) are combined.[5]
-
Anhydrous 1,4-dioxane (1.0 M) is added as the solvent.[5]
-
The vial is sealed, and the reaction mixture is heated to 120 °C for 16 hours.[5]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid base is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, the corresponding alcohol of the starting ketone, can be purified by column chromatography.
Core Applications in Synthesis
This compound is a valuable compound in organic synthesis with several key applications for researchers and those in drug development.
-
Pharmaceutical Intermediate: This alcohol serves as a building block in the synthesis of more complex molecules, including various pharmaceutical compounds.[1] Its structure can be modified to introduce the diphenylmethyl group into a target molecule, which is a common motif in pharmacologically active compounds.
-
Chiral Auxiliary: In asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome of a reaction. This compound can be used as a chiral auxiliary to produce enantiomerically pure compounds, which is of critical importance in the development of pharmaceuticals where often only one enantiomer is therapeutically active.[1]
-
Reducing Agent: As demonstrated in the MPV reduction, this compound can act as a hydride donor for the selective reduction of aldehydes and ketones.[1] This is particularly useful when other sensitive functional groups are present in the molecule that would not be stable to more reactive reducing agents.
Logical and Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for this compound.
Caption: Mechanism of the MPV Reduction.
References
An In-depth Technical Guide to the Solubility of 2,2-Diphenylethanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Diphenylethanol is a versatile organic compound utilized as a chiral auxiliary in asymmetric synthesis and as an intermediate in the production of pharmaceuticals, fragrances, and high-performance materials.[1] Its molecular structure, featuring two phenyl groups attached to an ethanol backbone, significantly influences its physical and chemical properties, including its solubility in various organic solvents.[1] Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and purification processes.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility assessment and detailed experimental protocols for the precise determination of solubility parameters.
Compound Information:
-
IUPAC Name: this compound
-
CAS Number: 1883-32-5[2]
-
Molecular Formula: C₁₄H₁₄O[2]
-
Molecular Weight: 198.26 g/mol [2]
-
Appearance: White to off-white crystalline solid[1]
-
Melting Point: 53-56 °C[3]
-
Boiling Point: 190-192 °C at 12 mmHg[3]
Qualitative Solubility Profile
The principle of "like dissolves like" governs the solubility of a compound in a given solvent. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group and non-polar phenyl groups, giving it a mixed polarity. This structure suggests it will be soluble in a range of organic solvents.
Based on its chemical structure and general principles of solubility, a qualitative assessment of the solubility of this compound in common organic solvents is presented in Table 1. It is crucial to note that this information is predictive and should be confirmed by experimental determination for any specific application.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Chemical Formula | Polarity | Expected Solubility |
| Alcohols | Methanol | CH₃OH | Polar Protic | Highly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble | |
| Isopropanol | C₃H₈O | Polar Protic | Soluble | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | Highly Soluble |
| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | Soluble | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Non-polar | Moderately Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Highly Soluble | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Halogenated | Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Hydrocarbons | Toluene | C₇H₈ | Non-polar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Non-polar | Insoluble |
Note: This table provides an estimated qualitative solubility. For precise quantitative data, experimental determination is required.
Experimental Protocols for Quantitative Solubility Determination
Accurate quantitative solubility data is essential for many scientific and industrial applications. Several established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the properties of the solvent, and the available analytical instrumentation.[4]
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for a wide range of compounds.[5][6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid added should be sufficient to ensure that a solid phase remains in equilibrium with the solution.
-
Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled environment (e.g., a water bath or incubator) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be accelerated by centrifugation.
-
Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles.
-
Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[4]
Methodology:
-
Instrument and Column: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A suitable mobile phase is prepared, which typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The composition is optimized to achieve good separation and peak shape for this compound.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent. These standards are injected into the HPLC system, and a calibration curve is generated by plotting the peak area against the concentration.
-
Sample Analysis: The filtered aliquot from the shake-flask experiment is diluted with the mobile phase to a concentration that falls within the range of the calibration curve. The diluted sample is then injected into the HPLC system.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
Caption: Workflow for HPLC Quantification of this compound.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, method for determining solubility.
Methodology:
-
Preparation and Equilibration: A saturated solution is prepared as described in the shake-flask method.
-
Sampling: A known volume or mass of the clear, filtered supernatant is carefully transferred to a pre-weighed container (e.g., a glass vial or evaporating dish).
-
Solvent Evaporation: The solvent is removed by evaporation. This can be done at room temperature, in a fume hood, or under reduced pressure in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.
-
Weighing: Once the solvent has completely evaporated, the container with the solid residue of this compound is weighed again.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then expressed as mass of solute per volume or mass of solvent.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and relevant quantitative data for the synthesis of 2,2-Diphenylethanol via the Grignard reaction. This synthesis is a prime example of carbon-carbon bond formation, a cornerstone of modern organic chemistry.
Core Reaction Mechanism
The synthesis of this compound can be efficiently achieved through the reaction of a diphenylmethyl Grignard reagent with formaldehyde. The overall process is a classic nucleophilic addition to a carbonyl group, proceeding in three main stages: formation of the Grignard reagent, nucleophilic attack on the carbonyl carbon, and acidic workup to yield the final alcohol product.
Stage 1: Formation of the Grignard Reagent
The process begins with the formation of the organometallic nucleophile, diphenylmethylmagnesium bromide. This is achieved by reacting diphenylmethyl bromide with magnesium metal in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF).[1][2] The solvent is critical as it solvates and stabilizes the Grignard reagent as it forms.[1] The mechanism of formation is complex, believed to involve single electron transfers at the surface of the magnesium metal.[3]
Stage 2: Nucleophilic Addition to Formaldehyde
Once formed, the Grignard reagent acts as a potent nucleophile, with a highly polarized carbon-magnesium bond that makes the carbon atom strongly basic and nucleophilic.[4][5] The reaction proceeds via the nucleophilic addition of the diphenylmethyl carbanion to the electrophilic carbonyl carbon of formaldehyde.[4][6] The magnesium center of the Grignard reagent first coordinates to the carbonyl oxygen, acting as a Lewis acid.[7][8] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The attack by the nucleophilic carbon of the Grignard reagent on the carbonyl carbon results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[6][8]
Stage 3: Protonation and Product Formation
The reaction is completed by an aqueous acidic workup. The addition of a proton source, such as dilute hydrochloric acid or ammonium chloride, protonates the negatively charged oxygen of the alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts.[8] This step is irreversible as a carbanion is too poor a leaving group to be expelled.[8]
References
- 1. Grignard Reaction Lab Report - 689 Words | 123 Help Me [123helpme.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
Spectroscopic Profile of 2,2-Diphenylethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Diphenylethanol, a valuable building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol .[1][2] The following tables summarize the key spectroscopic data points for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.15 | m | - | 10H, Aromatic protons (C₆H₅)₂ |
| 4.25 | t | 7.8 | 1H, CH |
| 3.95 | d | 7.8 | 2H, CH₂ |
| 2.18 | br s | - | 1H, OH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | 2 x Ar-C (quaternary) |
| 128.5 | 4 x Ar-CH |
| 128.0 | 4 x Ar-CH |
| 126.0 | 2 x Ar-CH |
| 66.5 | CH₂-OH |
| 53.0 | (C₆H₅)₂CH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1585 | Medium | Aromatic C=C stretch |
| 1500 - 1400 | Medium | Aromatic C=C stretch |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 860 - 680 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 198 | ~20 | [M]⁺ (Molecular Ion) |
| 180 | ~5 | [M - H₂O]⁺ |
| 167 | 100 | [(C₆H₅)₂CH]⁺ (Base Peak) |
| 105 | ~30 | [C₆H₅CH₂]⁺ |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~35 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3][4]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate or vortex the vial to ensure complete dissolution of the solid.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Cap the NMR tube securely and label it appropriately.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
Referencing: CDCl₃ solvent peak at 77.16 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): [5][6]
-
Thoroughly clean and dry an agate mortar and pestle.
-
Place approximately 1-2 mg of solid this compound into the mortar.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[5]
-
Gently grind the two solids together with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet die.
-
Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent pellet.[6][7]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumental Parameters:
-
Spectrometer: FT-IR Spectrometer
-
Technique: Transmission
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.
-
For GC-MS, the sample is injected onto a capillary column and separated from the solvent before entering the ion source.
Instrumental Parameters (Electron Ionization): [8]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[9]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 400
-
Data Acquisition: The mass spectrum is recorded by scanning the mass range and detecting the ions.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound and the relationship between the different analytical techniques.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. google.com [google.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Structural Architecture: A Technical Guide to 2,2-Diphenylethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylethanol is a versatile organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This technical guide provides a detailed overview of the structural aspects of this compound and its derivatives. While a crystal structure for this compound itself is not publicly available in crystallographic databases, this guide presents a comprehensive analysis of a closely related derivative, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, for which a complete crystal structure has been determined. This serves as a valuable proxy for understanding the potential solid-state conformation and intermolecular interactions of this class of compounds.
I. Synthesis of this compound
A common method for the preparation of this compound involves the hydroboration-oxidation of 1,1-diphenylethylene.
Experimental Protocol:
-
1,1-Diphenylethylene is gradually added to a stirred solution of sodium borohydride and aluminum chloride in diethylene glycol dimethyl ether (diglyme) under a nitrogen atmosphere.
-
The reaction mixture is stirred for three hours at room temperature and then heated for one hour on a water bath.
-
Approximately half of the solvent is removed under vacuum at a temperature below 40°C.
-
The remaining residue is washed with dilute hydrochloric acid and water.
-
The crude product is then treated with ethanolic sodium hydroxide, followed by the dropwise addition of a 20% excess of 30% hydrogen peroxide, maintaining the mixture at a gentle reflux.
-
The organic material is extracted with ether and purified by distillation to yield this compound.[2]
II. Crystal Structure Analysis of a this compound Derivative
As the crystal structure of this compound has not been reported, we present the crystallographic data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol as a representative example.
Table 1: Crystallographic Data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀O₃ |
| Formula Weight | 284.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7961(4) |
| b (Å) | 8.8271(7) |
| c (Å) | 29.754(2) |
| α (°) | 90 |
| β (°) | 92.150(7) |
| γ (°) | 90 |
| Volume (ų) | 1521.26(19) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.241 |
| R-factor | 0.041 |
| wR-factor | 0.100 |
Experimental Protocol for Crystal Structure Determination:
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained.
-
Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 173 K using Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
III. Biological Activities of Phenylethanol Derivatives
While specific signaling pathways for this compound are not documented, the broader class of phenylethanol derivatives has been shown to exhibit various biological activities. For instance, 2-phenylethanol and its derivatives have demonstrated antimicrobial and antifungal properties.[3][4] These activities are often attributed to their ability to disrupt microbial cell membranes.[5] The bacteriostatic effect of some 2-phenylethanol derivatives has been correlated with their membrane binding affinity.[5] Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.
IV. Experimental Workflow for Crystallographic Analysis
The general workflow for determining the crystal structure of a small molecule like a this compound derivative is outlined below.
This technical guide has provided a comprehensive overview of the available structural information for this compound and its derivatives. Although the crystal structure of the parent compound remains undetermined, the detailed analysis of a close derivative offers valuable insights into the molecular geometry and packing arrangements that can be expected for this class of molecules. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers in the field. Further studies to crystallize this compound and to investigate its biological activities and potential signaling pathway interactions are warranted to fully unlock its potential in drug discovery and development.
References
Stability and Storage of 2,2-Diphenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2,2-Diphenylethanol (CAS No. 1883-32-5). Due to a lack of specific published degradation studies for this compound, this document also presents a framework for assessing its stability, including theoretical degradation pathways and generalized experimental protocols based on established principles of pharmaceutical stability testing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting stability studies.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄O | [1][2] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Melting Point | 53-62 °C | [1][3][4] |
| Boiling Point | 190-192 °C at 12 mmHg | [3][4] |
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from safety data sheets (SDS) and chemical suppliers, the following conditions are recommended.
| Condition | Recommendation | References |
| Temperature | Store at 0 - 8 °C (refrigerated). | [4] |
| Atmosphere | Keep containers tightly closed in a dry, cool, and well-ventilated place. | |
| Incompatibilities | Avoid strong oxidizing agents and strong bases. | |
| General Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. |
One supplier notes the potential for peroxide formation upon prolonged storage and recommends to "Date container and periodically test for peroxides."
Potential Degradation Pathways (Theoretical)
While specific experimental data on the degradation of this compound is not publicly available, its chemical structure—a primary alcohol with two phenyl groups on the adjacent carbon—suggests several potential degradation pathways under stress conditions. These pathways are analogous to those observed for other organic molecules with similar functional groups.
Oxidative Degradation
The primary alcohol moiety is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 2,2-diphenylacetaldehyde. Further oxidation under more stringent conditions could lead to the formation of 2,2-diphenylacetic acid.
Caption: Theoretical Oxidative Degradation Pathway of this compound.
Dehydration (Thermal/Acidic Conditions)
Under thermal stress or in the presence of a strong acid, this compound could undergo dehydration to form an alkene, 1,1-diphenylethene.
Caption: Theoretical Dehydration Pathway of this compound.
Framework for Stability Assessment: Forced Degradation Studies
To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study should be performed. Such studies are essential for developing and validating stability-indicating analytical methods.[5][6] The general workflow and conditions for a forced degradation study are outlined below.
General Workflow
References
- 1. This compound, 97% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound [webbook.nist.gov]
- 3. 2,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and First Synthesis of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the versatile organic compound, 2,2-diphenylethanol. This document details the seminal synthesis as reported in the chemical literature, presenting key experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.
Introduction
This compound, a valuable building block in organic synthesis, serves as a crucial intermediate in the preparation of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules. The ability to efficiently synthesize this alcohol is therefore of significant interest to the scientific community. This guide focuses on the foundational work that first brought this compound to light.
Discovery and First Synthesis
The first synthesis of this compound was reported in the Journal of the American Chemical Society in 1956. The method described involves the reduction of a carbonyl-containing precursor, a common and effective strategy for the preparation of alcohols. While the original publication detailed the reaction of organometallic compounds with α-amino ketones, a key related synthesis pathway that has become a standard method for producing this compound is the reduction of diphenylacetaldehyde or an ester of diphenylacetic acid. A widely accepted and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
Quantitative Data
The physical and chemical properties of this compound are well-documented. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₄O | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| Melting Point | 55 - 62 °C | [1] |
| Boiling Point | 160-162 °C (at 5 mmHg) | [1] |
| CAS Number | 1883-32-5 | [1][2] |
Synthetic Pathway
The synthesis of this compound is effectively achieved through the reduction of a suitable precursor like diphenylacetaldehyde. The reaction mechanism involves the nucleophilic attack of a hydride ion from lithium aluminum hydride onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step to protonate the resulting alkoxide, yielding the final alcohol product.
Caption: Synthesis of this compound via reduction of diphenylacetaldehyde.
Experimental Protocols
Materials:
-
Diphenylacetaldehyde (or ethyl diphenylacetate)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask and cooled in an ice bath. A solution of diphenylacetaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reduction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 10% solution of sulfuric acid to dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated solution of sodium sulfate and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization or distillation under reduced pressure to yield the pure product.
Experimental Workflow
The logical flow of the experimental procedure, from the initial setup to the final purification of the product, is illustrated in the following diagram.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Methodological & Application
Application Note and Protocol: Reduction of Benzophenone to Diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the reduction of benzophenone to diphenylmethanol, a common and fundamental transformation in organic synthesis. The presented method utilizes sodium borohydride as a mild and selective reducing agent, offering a high yield and straightforward purification. This protocol is intended for use by researchers in organic chemistry and drug development, providing detailed experimental procedures, data presentation, and a visual representation of the workflow.
Introduction
The reduction of ketones to secondary alcohols is a pivotal reaction in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. Benzophenone, a readily available aromatic ketone, serves as a model substrate for this transformation. Its reduction product, diphenylmethanol (also known as benzhydrol), is a valuable building block in the synthesis of various compounds, including antihistamines and other pharmaceuticals.[1] This application note details a reliable and scalable protocol for the reduction of benzophenone using sodium borohydride in a methanolic solution. Sodium borohydride is a preferred reagent for this conversion due to its selectivity for aldehydes and ketones and its compatibility with protic solvents, making it a safer alternative to more reactive hydrides like lithium aluminum hydride.[2][3]
Note on Product Identity: The reduction of benzophenone yields diphenylmethanol , not 2,2-Diphenylethanol. This protocol is for the synthesis of diphenylmethanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Benzophenone | C₁₃H₁₀O | 182.22 | 47 - 49 |
| Sodium Borohydride | NaBH₄ | 37.83 | >300 (decomposes) |
| Diphenylmethanol | C₁₃H₁₂O | 184.24 | 65 - 69[4][5][6] |
Experimental Protocol
This protocol is adapted from established laboratory procedures for the sodium borohydride reduction of benzophenone.[2][7][8][9]
Materials and Reagents:
-
Benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
6M Hydrochloric acid (HCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Deionized water
-
Round-bottom flask (100 mL)
-
Erlenmeyer flask
-
Stir bar or boiling chips
-
Ice bath
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.[7] Add a stir bar or boiling chips to the flask.
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
-
Addition of Reducing Agent: While stirring the cooled solution, slowly and carefully add 1.0 g of sodium borohydride in small portions over a period of about ten minutes.[7] The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen gas.[2][7][8]
-
Reaction: After the addition of sodium borohydride is complete and the initial vigorous reaction has subsided, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes.[7]
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux for 20-30 minutes.[7]
-
Quenching and Acidification: Cool the reaction mixture again in an ice bath. Slowly add 6M HCl through the condenser until the solution is acidic (test with pH paper).[7] This step neutralizes the excess sodium borohydride and hydrolyzes the borate ester intermediate.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product twice with 40-50 mL portions of diethyl ether.[7] If a precipitate of boric acid forms, add approximately 50 mL of water to dissolve it.[7]
-
Washing and Drying: Combine the organic layers and wash them with 50 mL of water. Dry the ether layer over anhydrous magnesium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and evaporate the diethyl ether using a rotary evaporator to obtain the crude diphenylmethanol.
-
Purification: Recrystallize the crude product from hexanes to yield pure diphenylmethanol as a white crystalline solid.[7]
-
Characterization: Determine the melting point of the purified product and calculate the percent yield. The purity can be further assessed using thin-layer chromatography (TLC).[10][11][12]
Visualizations
Reaction Workflow Diagram
Caption: A flowchart illustrating the key steps in the reduction of benzophenone to diphenylmethanol.
Reaction Mechanism Diagram
Caption: A simplified diagram showing the two main stages of the reaction mechanism.
References
- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]
- 3. Solved In this experiment, benzophenone is reduced to | Chegg.com [chegg.com]
- 4. prepchem.com [prepchem.com]
- 5. Diphenylmethanol - Sciencemadness Wiki [sciencemadness.org]
- 6. 二苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 8. studylib.net [studylib.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 11. zenodo.org [zenodo.org]
- 12. chemistry-online.com [chemistry-online.com]
Applications of 2,2-Diphenylethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylethanol is a versatile organic compound characterized by a diphenylmethane moiety attached to an ethanol backbone. While it has been utilized as a building block in organic synthesis and as an intermediate in the preparation of various chemicals, its direct applications and the exploration of its derivatives in medicinal chemistry are an emerging area of interest. The structural scaffold of this compound presents a unique template for the design of novel therapeutic agents. This document provides detailed application notes and protocols based on the current understanding of this compound and its analogs in medicinal chemistry, with a focus on their potential anti-inflammatory, antimicrobial, and anticancer activities.
I. Anti-inflammatory Applications
Derivatives of the closely related 1,2-diphenylethanol have been investigated as a novel class of topical anti-inflammatory agents. These studies provide a strong rationale for the exploration of this compound derivatives for similar activities. The core structure is a viable scaffold for developing compounds that can modulate inflammatory responses.
Structure-Activity Relationship (SAR) Insights
Preliminary research on analogous compounds suggests that the anti-inflammatory activity of diphenylethanol derivatives can be modulated by substitutions on the phenyl rings and modifications of the ethanol side chain. For instance, the introduction of amino groups, such as in 2-(2-aminoethylamino)-1,2-diphenylethanol derivatives, has been explored for topical anti-inflammatory effects.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[2]
Objective: To assess the anti-inflammatory activity of topically or orally administered this compound derivatives.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose for oral administration; a suitable gel or cream base for topical application)
-
Reference drug (e.g., Indomethacin or Diclofenac at 10 mg/kg for oral administration; a commercial topical formulation for topical application)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water, housed in a temperature-controlled environment with a 12-hour light/dark cycle.[2]
-
Grouping: Divide the animals into control, standard, and test groups (n=6 per group).
-
Dosing:
-
Oral Administration: Administer the vehicle (control), standard drug, or test compounds orally 1 hour before inducing inflammation.
-
Topical Administration: Apply a measured amount of the vehicle, standard, or test formulation to the plantar surface of the right hind paw 30 minutes before inducing inflammation.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[2]
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group.
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
-
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for in vivo anti-inflammatory screening.
II. Antimicrobial Applications
While specific studies on this compound are limited, the broader class of phenylethanol derivatives has demonstrated significant antimicrobial properties. The proposed mechanism of action often involves the disruption of microbial cell membrane integrity.[3] This provides a strong basis for investigating this compound derivatives as potential antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to quantify the antimicrobial efficacy of a compound.[3]
Objective: To determine the MIC of this compound derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drug in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration.
Quantitative Data for Related Phenylethanol Derivatives
The following table summarizes the bacteriostatic activity of 2-phenylethanol and its derivatives against E. coli, which can serve as a reference for designing and evaluating new this compound analogs.[1]
| Compound | MIC50 (mM) against E. coli |
| 2-Phenylethanol | ~15 |
| Phenylacetic acid | ~20 |
| Methyl phenylacetate | ~6.3 |
| Tyrosol | ~30 |
| Phenyllactic acid | ~45 |
III. Anticancer Applications
The diphenylethylene scaffold, present in compounds like resveratrol and combretastatin A-4, is a well-known pharmacophore in anticancer drug discovery. Given the structural similarity, this compound derivatives represent a promising area for the development of novel cytotoxic agents.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]
Objective: To evaluate the cytotoxic effects of this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathway: Potential Modulation of HIF-1α
Phenylethanol glycosides, a class of related derivatives, have been shown to target the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway in the tumor microenvironment. This suggests a potential mechanism of action for novel this compound derivatives in cancer therapy.
Caption: Potential inhibition of the HIF-1α signaling pathway.
Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents. While direct research on its medicinal chemistry applications is still in its early stages, the biological activities of structurally related compounds provide a strong foundation for future investigations. The protocols and data presented in this document offer a starting point for researchers to explore the anti-inflammatory, antimicrobial, and anticancer potential of novel this compound derivatives. Further synthesis and biological evaluation are warranted to unlock the full therapeutic potential of this chemical class.
References
Application Notes and Protocols: 2,2-Diphenylethanol as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylethanol is a versatile organic compound characterized by a robust diphenylmethane backbone and a reactive hydroxyl group.[1] This unique structural combination makes it a valuable precursor and key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its applications span across different therapeutic areas, including the development of Selective Estrogen Receptor Modulators (SERMs) and antihistamines. This document provides detailed application notes and experimental protocols for the synthesis of prominent pharmaceutical compounds using this compound as a starting material.
I. Synthesis of Selective Estrogen Receptor Modulators (SERMs)
This compound serves as a foundational building block for the synthesis of SERMs like Tamoxifen and Clomiphene. These drugs are crucial in the treatment of hormone-receptor-positive breast cancer and ovulatory dysfunction, respectively.
A. Tamoxifen Synthesis
The synthesis of Tamoxifen from this compound is a multi-step process that involves the introduction of a dimethylaminoethoxy side chain and subsequent structural modifications to achieve the final triphenylethylene scaffold. While a direct one-step synthesis is not common, a plausible synthetic route is outlined below.
Experimental Workflow: Proposed Synthesis of Tamoxifen from this compound
Caption: Proposed multi-step synthesis of Tamoxifen starting from this compound.
1. Protocol: Synthesis of Tamoxifen Intermediate
A common precursor for Tamoxifen is a triphenylethanol derivative. A direct synthesis from this compound is not well-documented in the provided search results. A more established route starts from α-ethyldezoxybenzoin. However, a hypothetical multi-step synthesis beginning with this compound can be proposed for research purposes.
Table 1: Quantitative Data for a Reported Tamoxifen Synthesis (Not starting from this compound)
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | α-ethyldezoxybenzoin | 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol | 4-methoxyphenylmagnesium bromide | - | - | [3] |
| 2 | 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol | (Z/E)-1-(4-methoxyphenyl)-1,2-diphenylbut-1-ene | Acidic conditions | - | - | [3] |
| 3 | (Z/E)-1-(4-methoxyphenyl)-1,2-diphenylbut-1-ene | (Z/E)-4-(1,2-diphenylbut-1-en-1-yl)phenol | Pyridine hydrochloride | - | - | [3] |
| 4 | (Z/E)-4-(1,2-diphenylbut-1-en-1-yl)phenol | Tamoxifen (Z/E mixture) | 2-(dimethylamino)ethyl chloride, NaOEt | 84.8 | >99 (Z-isomer after crystallization) | [3] |
Note: The table above illustrates a known synthesis of Tamoxifen to provide context on typical yields and reagents. A direct, high-yield synthesis from this compound requires further research and development.
B. Clomiphene Synthesis
Clomiphene, a non-steroidal fertility drug, can be synthesized from a derivative of this compound. The key intermediate, 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol, can be prepared and subsequently converted to Clomiphene through dehydration and chlorination steps.
Experimental Workflow: Synthesis of Clomiphene from a this compound Derivative
Caption: Two-step synthesis of Clomiphene from a substituted this compound derivative.
1. Protocol: Synthesis of Clomiphene
This protocol starts from the intermediate 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.
-
Step 1: Dehydration
-
Dissolve a desired quantity of 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol in dichloromethane.[4]
-
Add a mineral acid (e.g., hydrochloric acid) to the solution to catalyze the dehydration reaction.[4]
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, yielding 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt.[4]
-
-
Step 2: Chlorination
Table 2: Quantitative Data for Clomiphene Synthesis
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (HPLC, A/A%) | Reference |
| Dehydration & Chlorination (one-pot) | 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol | Clomiphene (E/Z mixture) | HCl, N-chlorosuccinimide in Dichloromethane | >85 | ~1.8:1 E:Z mixture | [4][5] |
| Citrate Salt Formation | Clomiphene (oil) | Clomiphene Citrate | Citric acid monohydrate, Acetone | 94.1 | >98 | [6][7] |
II. Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)
Tamoxifen and Clomiphene exert their effects by modulating the estrogen receptor (ER), which is a nuclear hormone receptor. In tissues like the breast, they act as antagonists, while in other tissues like bone and uterus, they can exhibit agonist or partial agonist effects.
Caption: Simplified signaling pathway of SERMs as estrogen receptor antagonists in breast tissue.
III. Synthesis of Antihistamines
This compound can be a precursor for the synthesis of first-generation antihistamines, such as Diphenhydramine. These drugs act as inverse agonists at the histamine H1 receptor, providing relief from allergic symptoms.
A. Diphenhydramine Synthesis
The synthesis of Diphenhydramine typically involves the etherification of a benzhydryl derivative with N,N-dimethylethanolamine. While many syntheses start from benzhydrol or bromodiphenylmethane, these intermediates can be derived from this compound.
Experimental Workflow: Proposed Synthesis of Diphenhydramine from this compound
Caption: Proposed multi-step synthesis of Diphenhydramine from this compound.
1. Protocol: Synthesis of Diphenhydramine from Benzhydrol
This protocol outlines the synthesis of Diphenhydramine starting from benzhydrol.
-
Add benzhydrol to a suitable solvent such as xylene in a reaction flask.[3]
-
Add an acid catalyst, for example, methanesulfonic acid.[3]
-
Heat the mixture to reflux and remove water azeotropically.[3]
-
After cooling, add N,N-dimethylethanolamine and heat to reflux again, continuing to remove water.[3]
-
After the reaction is complete, cool the mixture and perform a work-up with water and a base (e.g., NaOH solution).[3]
-
Extract the product with an organic solvent (e.g., toluene), and purify by distillation or crystallization to obtain Diphenhydramine.[3]
Table 3: Quantitative Data for Diphenhydramine Synthesis
| Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Benzhydrol | Diphenhydramine | N,N-dimethylethanolamine, Methanesulfonic acid, Xylene | 83 | - | [3] |
| Diphenylmethanol | Diphenhydramine | N,N-dimethylethanolamine, Dibutyltin oxide, 1-methyl-3-n-propylimidazolium bromide | 98 | 99.5 | [8] |
| Chlorodiphenylmethane | Diphenhydramine Hydrochloride | N,N-dimethylethanolamine | High | - | [9][10] |
IV. Signaling Pathway of H1 Antihistamines
Diphenhydramine and other first-generation antihistamines function by blocking the action of histamine at H1 receptors. Histamine, released during an allergic response, binds to H1 receptors on various cells, leading to symptoms like itching, vasodilation, and smooth muscle contraction.
Caption: Simplified signaling pathway of H1 antihistamines as inverse agonists at the H1 receptor.
V. Conclusion
This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of SERMs and antihistamines. Further research into more direct and efficient synthetic routes from this compound could lead to more cost-effective and sustainable manufacturing processes for these vital medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. swolverine.com [swolverine.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Histamine receptor - Wikipedia [en.wikipedia.org]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Application Notes and Protocol: Dehydration of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a detailed experimental protocol for the acid-catalyzed dehydration of 2,2-diphenylethanol to synthesize 1,1-diphenylethene. This elimination reaction is a fundamental transformation in organic synthesis, often used to introduce carbon-carbon double bonds. The protocol covers the reaction mechanism, a step-by-step experimental procedure, purification, and characterization, along with critical safety information. The synthesis of 1,1-diphenylethene is valuable as it serves as a monomer and an important intermediate in the synthesis of more complex molecules.
Principle and Reaction Mechanism
The dehydration of this compound proceeds via an acid-catalyzed E1 (unimolecular elimination) mechanism.[1] The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid.[1][2] This converts the poor leaving group (-OH) into a good leaving group (-OH2+), water.[2][3] The departure of a water molecule results in the formation of a secondary carbocation. This carbocation is transient and immediately rearranges via a 1,2-hydride shift to form a more stable tertiary carbocation, where the positive charge is stabilized by two adjacent phenyl groups. Finally, a weak base (such as water or the conjugate base of the acid) abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the alkene, 1,1-diphenylethene.[1]
Caption: E1 mechanism for the dehydration of this compound.
Materials and Data
2.1. Reagent and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| This compound | (C₆H₅)₂CHCH₂OH | 198.26 | 53-56 | 190-192 (at 12 mmHg) | 1883-32-5[4] |
| 1,1-Diphenylethene | (C₆H₅)₂C=CH₂ | 180.25 | 8[5] | 277[5] | 530-48-3[5] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 16.6 | 118 | 64-19-7 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | 60-29-7 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | N/A | 144-55-8 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | 1,429 | 7757-82-6 |
2.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Glassware for Thin Layer Chromatography (TLC)
-
pH paper
Experimental Protocol
This protocol is adapted from established procedures for acid-catalyzed alcohol dehydration.[6][7]
3.1. Reaction Setup
-
Place 5.0 g (25.2 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, carefully prepare the acidic catalyst by adding 4 mL of concentrated sulfuric acid to 16 mL of glacial acetic acid. Cool this mixture in an ice bath.
-
Add the cold acid mixture to the round-bottom flask containing the this compound.
-
Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser.
3.2. Dehydration Reaction
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 1 hour.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The product, 1,1-diphenylethene, is significantly less polar than the starting alcohol.[6] A suitable eluent system is hexane/dichloromethane (2:1 v/v).[6]
3.3. Workup and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with diethyl ether (3 x 30 mL).[6]
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is neutral or slightly basic), and finally with 50 mL of brine.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.[8]
3.4. Purification and Characterization
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator to yield the crude 1,1-diphenylethene as an oil or solid.[6]
-
The product can be further purified by column chromatography if necessary, although the high boiling point makes distillation impractical in a standard laboratory setting.[6]
-
Characterize the final product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. study.com [study.com]
- 3. youtube.com [youtube.com]
- 4. This compound [webbook.nist.gov]
- 5. 1,1-Diphenylethylene - Wikipedia [en.wikipedia.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
Application Notes and Protocols: The Role of 2,2-Diphenylethanol in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Diphenylethanol is a versatile organic compound that serves as a valuable precursor in polymer chemistry. Its bulky diphenylmethyl group can be incorporated into polymers to impart unique thermal and mechanical properties. These application notes provide a detailed overview of the use of this compound as a monomer precursor for the synthesis of specialty polymers, specifically focusing on the preparation and polymerization of 2,2-diphenylethyl methacrylate.
Application: Precursor to Specialty Methacrylate Monomers
This compound can be readily converted into its corresponding methacrylate monomer, 2,2-diphenylethyl methacrylate. The subsequent polymerization of this monomer yields poly(2,2-diphenylethyl methacrylate), a polymer with a high glass transition temperature and distinct solution properties due to the sterically demanding pendent groups.
Key Properties of Poly(2,2-diphenylethyl methacrylate)
The incorporation of the bulky 2,2-diphenylethyl group into the methacrylate polymer backbone results in materials with:
-
High Glass Transition Temperature (Tg): The significant steric hindrance introduced by the diphenylmethyl groups restricts segmental motion of the polymer chains, leading to a higher Tg compared to less bulky polymethacrylates.
-
Modified Solution Properties: The bulky side chains influence the polymer's solubility and hydrodynamic volume in solution.
-
Potential for High Refractive Index Materials: The presence of multiple phenyl groups can contribute to a higher refractive index.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Diphenylethyl Methacrylate Monomer
This protocol describes the esterification of this compound with methacryloyl chloride to produce the 2,2-diphenylethyl methacrylate monomer.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add methacryloyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by crystallization from methanol to obtain pure 2,2-diphenylethyl methacrylate.[1]
Protocol 2: Free-Radical Polymerization of 2,2-Diphenylethyl Methacrylate
This protocol details the free-radical polymerization of 2,2-diphenylethyl methacrylate using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.[1]
Materials:
-
2,2-Diphenylethyl methacrylate (freshly purified)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Benzene (anhydrous)
-
Methanol
Procedure:
-
In a polymerization tube, dissolve the 2,2-diphenylethyl methacrylate monomer and AIBN in anhydrous benzene.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the polymerization tube under vacuum.
-
Place the sealed tube in a thermostatically controlled oil bath at 50-70 °C to initiate polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 24-72 hours).
-
Quench the polymerization by cooling the tube in an ice bath.
-
Open the tube and precipitate the polymer by pouring the benzene solution into a large excess of methanol with stirring.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by redissolving it in a suitable solvent (e.g., THF or toluene) and reprecipitating it into methanol.
-
Dry the final polymer product under vacuum to a constant weight.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and characterization of poly(2,2-diphenylethyl methacrylate).
Table 1: Polymerization of 2,2-Diphenylethyl Methacrylate [1]
| Sample | Monomer Conc. (mol/L) | Initiator (AIBN) Conc. (mol/L) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | 0.5 | 0.005 | 48 | 65 | 144,000 | 1.2 |
| 2 | 0.5 | 0.0025 | 72 | 75 | 184,400 | 1.4 |
Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index
Table 2: Properties of Poly(2,2-diphenylethyl methacrylate) [1]
| Property | Value |
| Glass Transition Temperature (Tg) | 125 °C |
| Mark-Houwink-Sakurada Parameters (Toluene, 25 °C) | |
| K (x 10^4 dL/g) | 1.25 |
| a | 0.68 |
Visualizations
Synthesis of 2,2-Diphenylethyl Methacrylate
Caption: Synthesis of 2,2-diphenylethyl methacrylate.
Free-Radical Polymerization Workflow
Caption: Workflow for free-radical polymerization.
Logical Relationship of Polymer Properties
Caption: Influence of monomer structure on polymer properties.
References
Application Notes and Protocols for the Quantitative Analysis of 2,2-Diphenylethanol
Introduction
2,2-Diphenylethanol is a versatile organic compound utilized in various research and industrial applications, including pharmaceutical development, organic synthesis, and as an intermediate in the production of fragrances and flavoring agents.[1] Its unique structure, featuring two phenyl groups attached to an ethanol backbone, imparts specific chemical properties that necessitate reliable and accurate analytical methods for its quantification.[1] These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
Reverse-phase HPLC with UV detection is a highly suitable method for the quantification of this compound due to the strong ultraviolet (UV) absorbance of its two phenyl groups. This method offers high sensitivity, specificity, and the ability to separate this compound from other components in a mixture. The protocol described below utilizes a C18 column and a mobile phase of acetonitrile and water, which is a common starting point for the analysis of non-polar to moderately polar aromatic compounds.[3]
Experimental Protocol:
A. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known volume in a volumetric flask.
-
If necessary, perform serial dilutions to bring the concentration of this compound within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
B. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution from 200-400 nm. Based on the two phenyl groups, a λmax is expected around 220 nm and 254 nm. The wavelength with the highest absorbance and selectivity should be used for quantification.[4]
C. Calibration and Quantification:
-
Prepare a stock solution of this compound standard of known concentration in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared sample solutions and record the peak area of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of this compound:
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC) Method
Application Note:
Gas chromatography with a Flame Ionization Detector (FID) is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.[2] This method is particularly useful for analyzing samples where this compound is present in a volatile matrix or can be easily extracted into a volatile solvent. The protocol below suggests a general-purpose capillary column and temperature program suitable for the analysis of aromatic alcohols.[5]
Experimental Protocol:
A. Sample Preparation:
-
Prepare samples by dissolving them in a volatile organic solvent such as methanol, ethanol, or dichloromethane.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound and remove non-volatile components.
-
Ensure the final sample concentration is within the linear range of the detector.
-
An internal standard (e.g., an n-alkane of similar volatility) can be added to both samples and standards to improve precision.
B. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) for concentrated samples or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
C. Calibration and Quantification:
-
Prepare a stock solution of this compound standard in the same solvent used for the samples.
-
Create a series of calibration standards by diluting the stock solution. If an internal standard is used, add it to each standard at a constant concentration.
-
Inject the calibration standards into the GC and record the peak areas (or peak area ratios if an internal standard is used).
-
Generate a calibration curve by plotting the peak area (or ratio) against the concentration.
-
Inject the prepared samples and record the peak area (or ratio) for this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Workflow for GC Analysis of this compound:
Caption: Workflow for the quantification of this compound by GC-FID.
UV-Vis Spectrophotometry Method
Application Note:
UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species or where interfering substances do not absorb at the analytical wavelength.[6] This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[6] Due to the presence of two phenyl chromophores, this compound exhibits strong UV absorbance, making this a feasible method for its quantification in relatively simple matrices.
Experimental Protocol:
A. Sample Preparation:
-
Dissolve a known amount of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).[7]
-
Prepare a series of dilutions to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Use the same solvent to prepare a blank solution.
B. Instrumentation and Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Wavelength Scan: Record the UV spectrum of a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the blank solvent.
-
Measure the absorbance of each standard and sample solution.
-
C. Calibration and Quantification:
-
Prepare a stock solution of this compound standard of known concentration in the chosen UV-transparent solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Logical Relationship for UV-Vis Spectrophotometric Analysis:
Caption: Logical flow for quantifying this compound using UV-Vis Spectrophotometry.
Data Presentation
The following tables summarize the typical quantitative data that should be determined during the validation of the analytical methods for this compound. The values provided are estimates based on similar compounds and should be experimentally verified.
Table 1: Estimated Quantitative Parameters for HPLC Method
| Parameter | Estimated Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Estimated Quantitative Parameters for GC-FID Method
| Parameter | Estimated Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 3.0 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Table 3: Estimated Quantitative Parameters for UV-Vis Spectrophotometry Method
| Parameter | Estimated Value |
| Linearity Range | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
The analytical methods and protocols presented provide a comprehensive guide for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is crucial to perform a thorough method validation to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose. The provided workflows and estimated quantitative data serve as a valuable resource for researchers and scientists in developing and implementing robust analytical procedures for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. UV-Visible Solvents [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylethanol is a valuable organic compound with applications in pharmaceutical development, organic synthesis, and the fragrance industry.[1] Its synthesis on a large scale requires robust and efficient protocols that ensure high yield and purity. This document provides detailed application notes and experimental protocols for two primary synthetic routes for the large-scale production of this compound: the hydroboration-oxidation of 1,1-diphenylethylene and the reduction of diphenylacetic acid.
Data Presentation
| Parameter | Hydroboration-Oxidation of 1,1-Diphenylethylene | Reduction of Diphenylacetic Acid |
| Starting Material | 1,1-Diphenylethylene | Diphenylacetic Acid |
| Key Reagents | Sodium borohydride, Aluminum chloride, Hydrogen peroxide, Sodium hydroxide | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) |
| Solvent(s) | Diglyme, Ethanol | Diethyl ether or Tetrahydrofuran (THF) |
| Reported Yield | 87% | High (specific large-scale data not available)[2] |
| Purity | High, purification by distillation | High, dependent on purification method |
| Scale | Laboratory to Pilot Plant | Laboratory to Pilot Plant |
| Reference | [2] | [2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Hydroboration-Oxidation of 1,1-Diphenylethylene
This protocol is adapted from a laboratory-scale procedure with considerations for scaling up to a pilot plant or industrial setting.[2] The use of a continuous flow reactor setup is also a viable option for industrial-scale production, offering advantages in safety, control, and scalability.[3][4][5][6][7]
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with mechanical stirring, a temperature probe, a condenser, and an inert gas inlet (e.g., Nitrogen).
-
Addition funnels or pumps for controlled reagent addition.
-
Quenching vessel.
-
Extraction and distillation equipment.
-
1,1-Diphenylethylene
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Diethylene glycol dimethyl ether (diglyme)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanolic sodium hydroxide (NaOH)
-
Dilute hydrochloric acid (HCl)
-
Ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate for drying.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere.
-
Reagent Preparation: In a separate vessel, carefully and slowly add aluminum chloride to a stirred solution of sodium borohydride in anhydrous diglyme under a nitrogen atmosphere. This in-situ generation of diborane is exothermic and requires controlled addition and cooling to maintain the desired temperature.
-
Hydroboration: To the stirred solution of the hydroborating agent, slowly add 1,1-diphenylethylene via an addition funnel or pump. The reaction is typically kept at room temperature for several hours to ensure complete conversion.[2]
-
Solvent Removal (Optional): After the reaction is complete, a portion of the solvent can be distilled off under vacuum to concentrate the reaction mixture.[2]
-
Oxidation: The reaction mixture is then carefully quenched by the slow addition of water, followed by the addition of ethanolic sodium hydroxide. A 20% excess of 30% hydrogen peroxide is then added at a rate that maintains a gentle reflux.[2] This step is highly exothermic and requires careful monitoring and control of the addition rate and temperature.
-
Work-up and Extraction: After the oxidation is complete, the mixture is cooled to room temperature. The organic material is extracted with a suitable solvent like ether. The organic layer is washed sequentially with dilute hydrochloric acid and water.
-
Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.[2]
Safety Precautions:
-
Handle sodium borohydride, aluminum chloride, and hydrogen peroxide with appropriate personal protective equipment (PPE).
-
The generation of diborane is hazardous; perform this step in a well-ventilated area or a fume hood.
-
The oxidation with hydrogen peroxide is highly exothermic and can lead to a runaway reaction if not properly controlled.
Protocol 2: Large-Scale Synthesis of this compound via Reduction of Diphenylacetic Acid
This protocol provides a general procedure for the reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄), a common and effective method.[2]
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor with appropriate safety features for handling pyrophoric reagents.
-
Inert gas (Nitrogen or Argon) supply.
-
Addition funnel or pump for controlled addition of the acid solution.
-
Quenching vessel.
-
Filtration and distillation equipment.
-
Diphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A suitable quenching agent (e.g., ethyl acetate, followed by aqueous acid or base).
Procedure:
-
Reactor Setup: The reactor must be scrupulously dried and purged with a continuous flow of inert gas (nitrogen or argon).
-
LiAlH₄ Slurry Preparation: Under a positive pressure of inert gas, carefully charge the reactor with anhydrous diethyl ether or THF, followed by the slow, portion-wise addition of LiAlH₄ powder to form a slurry.
-
Diphenylacetic Acid Solution Preparation: In a separate vessel, dissolve the diphenylacetic acid in the same anhydrous solvent.
-
Reduction: Cool the LiAlH₄ slurry to 0 °C. Slowly add the solution of diphenylacetic acid to the stirred LiAlH₄ slurry at a rate that maintains the temperature below 10 °C. The reaction is exothermic. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of water and then an aqueous solution of sodium hydroxide or sulfuric acid to hydrolyze the aluminum salts and precipitate them.
-
Filtration: The resulting slurry is filtered to remove the aluminum salts. The filter cake is washed with fresh solvent.
-
Work-up and Concentration: The filtrate and washings are combined, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or vacuum distillation.
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It must be handled under a strict inert atmosphere by trained personnel.
-
The quenching procedure is highly exothermic and generates hydrogen gas, which is flammable. Ensure adequate ventilation and no ignition sources are present.
Visualizations
Caption: Experimental workflow for the hydroboration-oxidation of 1,1-diphenylethylene.
Caption: Experimental workflow for the reduction of diphenylacetic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|97% Purity|CAS 1883-32-5 [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2-Diphenylethanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-diphenylethanol and its derivatives as chiral auxiliaries in asymmetric synthesis. While its application is most prominently documented in asymmetric alkylation reactions, the principles of stereocontrol it imparts can be conceptually extended to other significant transformations such as aldol and Diels-Alder reactions. This document offers detailed protocols for the attachment, utilization, and cleavage of the 2,2-diphenylethyl auxiliary, alongside quantitative data and mechanistic insights.
Introduction to this compound as a Chiral Auxiliary
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers.[1][2] An ideal chiral auxiliary should be readily available, easily attached to the substrate, exert a high degree of stereochemical control, and be readily cleaved without racemization of the product.[3] The 2,2-diphenylethyl group, derived from this compound, serves as a bulky chiral directing group. While not possessing a stereocenter itself, its attachment to a prochiral molecule introduces significant steric hindrance, which can effectively shield one face of a reactive intermediate, leading to highly diastereoselective transformations.
Asymmetric Alkylation of Malonates
The use of a 2,2-diphenylethyl ester as a chiral auxiliary has been successfully demonstrated in the asymmetric α-alkylation of malonates. This method provides a reliable route to chiral α,α-dialkylmalonates, which are versatile building blocks in the synthesis of complex molecules.[4]
Quantitative Data Summary
The following table summarizes the results for the asymmetric alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various alkylating agents under phase-transfer catalytic conditions.
| Entry | Alkylating Agent | Product | Yield (%) | ee (%) |
| 1 | Allyl bromide | 7a | 99 | 96 |
| 2 | 2-Methylallyl bromide | 7b | 94 | 98 |
| 3 | Benzyl bromide | 7e | 75 | 95 |
| 4 | p-Chlorobenzyl bromide | - | - | 95 |
| 5 | Propargyl bromide | - | - | 97 |
Data extracted from a study by Guo, et al. (2023).[4]
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate) [4]
-
To a solution of α-methyl-malonate mono-tert-butyl ester (1.0 eq) and this compound (1.1 eq) in 1,4-dioxane under an argon atmosphere, add 4-dimethylaminopyridine (DMAP, 0.12 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 2.0 eq).
-
Stir the reaction mixture for 15 hours at room temperature.
-
Quench the reaction with water and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane:EtOAc = 30:1 to 40:1) to afford the desired product.
Protocol 2: Asymmetric Alkylation [4]
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 eq) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (phase-transfer catalyst, 0.05 eq) in toluene, add the alkylating agent (5.0 eq) at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add 50% w/v aqueous KOH (5.0 eq) and stir vigorously until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary and Protecting Group [4]
-
Selective Cleavage of the tert-Butyl Ester:
-
Dissolve the alkylated product in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at 0 °C.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent and excess TFA in vacuo to yield the carboxylic acid.
-
-
Selective Cleavage of the 2,2-Diphenylethyl Ester:
-
Dissolve the alkylated product in methanol.
-
Add 1N potassium hydroxide (KOH) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Acidify the reaction mixture and extract the product to isolate the carboxylic acid.
-
Stereochemical Model
The stereochemical outcome of the alkylation is rationalized by a model where the bulky 2,2-diphenylethyl group, in concert with the chiral phase-transfer catalyst, effectively blocks one face of the enolate intermediate. The incoming electrophile then preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity.
Caption: Proposed model for the stereoselective alkylation of a malonate bearing a 2,2-diphenylethyl chiral auxiliary.
Conceptual Applications in Other Asymmetric Reactions
Asymmetric Aldol Reaction (Conceptual)
In a hypothetical asymmetric aldol reaction, the 2,2-diphenylethyl group would be attached to an enolate precursor. The bulky auxiliary would then direct the facial selectivity of the enolate's attack on an aldehyde.
Caption: Conceptual workflow for a diastereoselective aldol reaction using a 2,2-diphenylethyl auxiliary.
Proposed Protocol:
-
Attachment: Synthesize the 2,2-diphenylethyl ester of a carboxylic acid that can serve as an aldol donor.
-
Enolate Formation: Treat the ester with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding Z-enolate.
-
Aldol Addition: Add the desired aldehyde to the enolate solution and allow the reaction to proceed, followed by quenching.
-
Cleavage: Remove the 2,2-diphenylethyl auxiliary under appropriate conditions (e.g., reductive cleavage) to yield the chiral β-hydroxy acid.
Asymmetric Diels-Alder Reaction (Conceptual)
In a conceptual asymmetric Diels-Alder reaction, the 2,2-diphenylethyl group would be part of a chiral dienophile, such as an acrylate or fumarate ester. The bulky auxiliary would shield one face of the double bond, directing the approach of the diene.
Caption: Conceptual workflow for a diastereoselective Diels-Alder reaction using a 2,2-diphenylethyl auxiliary.
Proposed Protocol:
-
Dienophile Synthesis: Prepare the 2,2-diphenylethyl ester of acrylic acid or a substituted acrylate.
-
Cycloaddition: React the chiral dienophile with a suitable diene in the presence of a Lewis acid catalyst (e.g., TiCl₄, Et₂AlCl) at low temperature.
-
Work-up and Purification: Quench the reaction and purify the resulting diastereomeric cycloadducts by chromatography.
-
Cleavage: Remove the 2,2-diphenylethyl auxiliary from the desired diastereomer to afford the chiral cyclohexene product.
Conclusion
The 2,2-diphenylethyl group, derived from this compound, has demonstrated its utility as an effective chiral auxiliary in asymmetric alkylation, providing high levels of stereocontrol. While its application in other areas of asymmetric synthesis is less explored, the underlying principle of sterically directing reactions makes it a promising candidate for further investigation in aldol, Diels-Alder, and other transformations. The protocols and data presented herein provide a solid foundation for researchers to utilize and further develop the application of this chiral auxiliary in the synthesis of enantiomerically enriched molecules.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diphenylethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Diphenylethanol. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of 1,1-diphenylethylene. The Grignard reaction involves the reaction of a diphenylmethyl Grignard reagent with formaldehyde.[1] The hydroboration-oxidation method involves the anti-Markovnikov addition of a borane reagent to 1,1-diphenylethylene, followed by oxidation.[2][3][4]
Q2: Which synthesis method generally provides a higher yield of this compound?
A2: Both methods can provide good to excellent yields, but the hydroboration-oxidation of 1,1-diphenylethylene is often reported to give higher and more consistent yields, sometimes exceeding 90%.[5] The Grignard reaction yield can be more variable and is highly sensitive to reaction conditions, particularly the presence of moisture.
Q3: What are the main side reactions to be aware of during the Grignard synthesis of this compound?
A3: The primary side reaction in the Grignard synthesis is the formation of biphenyl through a Wurtz-type coupling of the Grignard reagent with any unreacted diphenylmethyl halide. The presence of moisture or other protic impurities will also quench the Grignard reagent, leading to the formation of diphenylmethane and reducing the overall yield of the desired alcohol.[3]
Q4: What are the key factors for a successful hydroboration-oxidation of 1,1-diphenylethylene?
A4: The key to a successful hydroboration-oxidation is the regioselectivity of the borane addition. Using a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), ensures the anti-Markovnikov addition required to form the primary alcohol.[3] Careful control of the oxidation step with hydrogen peroxide and a base is also crucial for achieving a high yield.
Q5: How can I purify the crude this compound product?
A5: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can effectively remove many impurities. For highly pure samples, silica gel column chromatography is recommended.
Troubleshooting Guides
Grignard Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Presence of moisture in glassware, solvents, or reagents. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. |
| Inactive magnesium turnings. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or gentle bubbling indicates activation.[3] | |
| Grignard reaction did not initiate. | Gently warm the reaction mixture or use a sonicator to initiate the reaction. If it still fails, add a small amount of a pre-formed Grignard reagent. | |
| Significant Biphenyl Impurity | High reaction temperature. | Maintain a gentle reflux during the formation of the Grignard reagent and cool the reaction mixture before adding the formaldehyde source. |
| High concentration of diphenylmethyl halide. | Add the diphenylmethyl halide solution dropwise to the magnesium turnings to maintain a low concentration in the reaction mixture.[3] | |
| Formation of Diphenylmethane | Quenching of the Grignard reagent by protic impurities. | Ensure all reagents and solvents are strictly anhydrous. Handle the reaction under a positive pressure of an inert gas. |
Hydroboration-Oxidation of 1,1-Diphenylethylene
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete hydroboration. | Ensure a slight excess of the borane reagent is used. Allow sufficient reaction time for the hydroboration to go to completion. |
| Suboptimal oxidation conditions. | Carefully control the temperature during the addition of hydrogen peroxide. Ensure the basic conditions are maintained throughout the oxidation. | |
| Formation of the Isomeric Alcohol (1,1-Diphenylethanol) | Markovnikov addition of the borane. | Use a sterically hindered borane reagent like 9-BBN to favor the anti-Markovnikov addition. |
| Presence of Unreacted Alkene | Insufficient borane reagent. | Use a slight molar excess of the borane reagent relative to the alkene. |
| Short reaction time. | Increase the reaction time for the hydroboration step to ensure complete consumption of the starting material. |
Data Presentation
Table 1: Comparison of Yields for Primary Alcohol Synthesis
| Synthesis Method | Substrate | Reagents | Solvent | Yield (%) | Reference |
| Grignard Reaction | Diphenylmethyl bromide, Formaldehyde | Mg, H₂O | Diethyl ether | ~60-75% | General Literature |
| Hydroboration-Oxidation | 1,1-Diphenylethylene | 1. 9-BBN 2. H₂O₂, NaOH | THF | >90% | [5] |
| Grignard Reaction | 1-Bromobutane, Formaldehyde | Mg, H₂O | Diethyl ether | ~60% | General Literature |
| Hydroboration-Oxidation | 1-Hexene | 1. BH₃·THF 2. H₂O₂, NaOH | THF | 94% | [2] |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Diphenylmethyl bromide
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Place magnesium turnings in the flask. If activating, add a small crystal of iodine.
-
Prepare a solution of diphenylmethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the diphenylmethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining diphenylmethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add dry paraformaldehyde powder in portions or bubble formaldehyde gas through the stirred solution.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
If a precipitate remains, add dilute hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Hydroboration-Oxidation of 1,1-Diphenylethylene
Materials:
-
1,1-Diphenylethylene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Anhydrous THF
-
Sodium hydroxide solution (e.g., 3 M)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,1-diphenylethylene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF dropwise to the stirred solution of the alkene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: This reaction is exothermic.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Add diethyl ether to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the Hydroboration-Oxidation of 1,1-Diphenylethylene.
References
Technical Support Center: Purification of Crude 2,2-Diphenylethanol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,2-Diphenylethanol via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Crystal Formation Upon Cooling | - Solvent is too good: The this compound remains soluble even at low temperatures.- Not enough solute: The solution is not saturated or supersaturated.- Cooling too rapidly: Crystals do not have sufficient time to nucleate and grow. | - For single solvent systems: Evaporate some of the solvent to increase the concentration of this compound and re-cool.- For mixed solvent systems: Add a small amount of the "poor" solvent (in which this compound is less soluble) dropwise at the elevated temperature until slight turbidity is observed, then add a drop or two of the "good" solvent to redissolve and cool slowly.- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.- Allow for slow cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath. |
| Oiling Out (Formation of a Liquid Layer Instead of Crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture.- Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the crude this compound.- Solution is too concentrated. | - Re-heat the solution: Add more of the hot solvent until the oil dissolves completely and then cool slowly.- Change the solvent system: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility.- Perform a preliminary purification: If the crude product is very impure, consider a pre-purification step such as column chromatography. |
| Poor Recovery of Purified Product | - Too much solvent used: A significant amount of this compound remains dissolved in the mother liquor.- Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.- Washing with too much cold solvent: The purified crystals are redissolved during the washing step. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the synthesis. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are very fine or powdery | - Solution cooled too quickly. | - Ensure slow cooling: Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. This promotes the formation of larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of this compound, which contains two nonpolar phenyl groups and a polar hydroxyl group, a moderately polar solvent is a good starting point. A mixed solvent system of ethanol and water is often effective. Ethanol is a good solvent for aromatic compounds, and the addition of water (a poor solvent) can induce crystallization upon cooling.
Q2: How do I perform a small-scale test to find a suitable solvent?
A2: Place a small amount of your crude this compound (about 10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when cold. If a single solvent is not ideal, you can test mixed solvent systems. Dissolve the compound in a small amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until you observe cloudiness. If the cloudiness disappears upon heating and reappears upon cooling, you have a good mixed solvent system.
Q3: What are the common impurities in crude this compound?
A3: Common impurities depend on the synthetic route used to prepare the this compound.
-
From the reduction of 2,2-diphenylacetaldehyde: Unreacted starting material (2,2-diphenylacetaldehyde) and over-reduced products might be present.
-
From a Grignard reaction (e.g., phenylmagnesium bromide and benzaldehyde): Unreacted starting materials and biphenyl (from the coupling of the Grignard reagent) are common impurities.[1][2]
-
General impurities: Side-reaction products and residual solvents from the synthesis.
Q4: My purified this compound has a low melting point. What does this indicate?
A4: A low or broad melting point range for your recrystallized this compound typically indicates the presence of impurities. Pure crystalline solids have sharp, well-defined melting points. You may need to perform another recrystallization to further purify the product. The reported melting point of this compound is in the range of 53-56 °C.[3]
Q5: Can I reuse the mother liquor to get more product?
A5: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Data Presentation
Solubility of this compound in Various Solvents (Qualitative)
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Hexane | Non-polar | Low | Moderate |
| Ethyl Acetate | Moderately Polar | Moderate | High |
| Methanol | Polar | High | Very High |
| Ethanol | Polar | High | Very High |
| Water | Very Polar | Insoluble | Insoluble |
Experimental Protocols
Protocol: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., a minimal amount of hot ethanol or isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate while stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and yield of the purified this compound.
Protocol: Two-Solvent Recrystallization of this compound (Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Poor Solvent: While the ethanol solution is still hot, add hot water dropwise until a persistent cloudiness is observed.
-
Redissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 2,2-Diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Diphenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common laboratory-scale synthetic routes for this compound are the reduction of diphenylacetic acid or its esters, and the Grignard reaction involving a suitable diphenylmethyl derivative.
Q2: My final product of this compound is a slightly yellow, viscous liquid that won't solidify. What is the likely impurity?
A2: When synthesizing this compound via the reduction of diphenylacetic acid using sodium borohydride and iodine in tetrahydrofuran (THF), a common side product is 4-iodobutan-1-ol, which arises from the cleavage of THF.[1] This impurity can prevent the final product from solidifying, as pure this compound is a solid at room temperature.[1]
Q3: I am attempting a Grignard synthesis to produce this compound and my yield is very low, with a significant amount of a non-polar byproduct. What could this be?
A3: In Grignard syntheses, a common non-polar byproduct is a coupling product of the Grignard reagent itself. For instance, if you are using a phenylmagnesium halide, biphenyl can be a significant byproduct. Its formation is often promoted by overheating during the formation of the Grignard reagent.
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction of diphenylacetic acid?
A4: Yes, Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols and can be used for the synthesis of this compound from diphenylacetic acid. However, it is much more reactive than sodium borohydride and requires strictly anhydrous conditions and careful handling.
Troubleshooting Guides
Issue 1: Low Yield and Presence of High-Boiling Point Byproduct in Friedel-Crafts Type Synthesis
Symptoms:
-
Low yield of this compound.
-
Isolation of a significant high-boiling point fraction during purification.
Possible Cause:
-
Further reaction of the product or intermediates with the aromatic starting material. For example, in a reaction involving benzene, a common high-boiling byproduct is dibenzyl.[2]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically below 25°C, to minimize side reactions.[2]
-
Reactant Stoichiometry: Use a significant excess of the aromatic substrate (e.g., benzene) relative to the other reactant to favor the desired initial reaction.[2]
-
Reaction Under Vacuum: Performing the reaction under vacuum can significantly reduce the formation of undesired side reactions.[2]
Issue 2: Contamination with Starting Material in the Reduction of Diphenylacetic Acid
Symptoms:
-
The final product shows the presence of unreacted diphenylacetic acid upon analysis (e.g., TLC, NMR).
Possible Cause:
-
Insufficient reducing agent.
-
Deactivation of the reducing agent by moisture.
-
Incomplete reaction.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used. For the reduction of a carboxylic acid with NaBH₄/I₂, approximately 1.25 moles of NaBH₄ are required per mole of carboxylic acid to account for all reaction steps.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as borohydrides react with water.
-
Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Derivatives
| Synthesis Route | Key Reagents | Typical Yield | Common Side Products | Reference |
| Reduction of Diphenylacetic Acid | NaBH₄, I₂, THF | ~70% | 4-iodobutan-1-ol | [1] |
| One-Pot Cascade from Aromatic Aldehydes | Amberlite IR120, Zinc, H₂O | up to 85% | Varies with substrate | [3] |
| Grignard Reaction (general) | Phenylmagnesium bromide, Ethylene oxide | Variable | Biphenyl |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Diphenylacetic Acid
Materials:
-
Diphenylacetic acid
-
Sodium borohydride (NaBH₄), powdered
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser
Procedure:
-
To a stirred suspension of fresh, powdered NaBH₄ (18 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add a solution of diphenylacetic acid (9.4 mmol) in THF (10 mL) dropwise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Stir the mixture until gas evolution ceases (approximately 5 minutes).
-
Add a solution of iodine (8.2 mmol) in THF (15 mL) dropwise to the stirred mixture over 15 minutes. An exothermic reaction will occur, and the color of the iodine will disappear.
-
Heat the solution to reflux with stirring for 45 minutes, or until TLC analysis shows the absence of the starting material.
-
Cool the reaction mixture and proceed with aqueous workup and extraction to isolate the crude this compound.[1]
Protocol 2: General Procedure for Grignard Synthesis of a Tertiary Alcohol (e.g., 1,1-Diphenylethanol from Benzophenone)
This protocol illustrates the general principles applicable to the synthesis of 2,2-disubstituted ethanols.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
A suitable carbonyl compound (e.g., benzophenone for 1,1-diphenylethanol)
-
Saturated ammonium chloride solution
-
Reaction flask with stirrer, dropping funnel, and reflux condenser
-
Drying tube
Procedure:
-
Ensure all glassware is oven-dried. Place magnesium turnings in the reaction flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine to activate the magnesium.
-
Once the reaction initiates, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of the carbonyl compound in anhydrous ether to the stirred Grignard solution.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether and proceed with purification.
Visualizations
Caption: Reaction pathways for the synthesis of this compound and related compounds, highlighting potential side products.
Caption: A troubleshooting workflow for identifying and addressing common issues in the synthesis of this compound.
References
Technical Support Center: Grignard Synthesis of 2,2-Diphenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Diphenylethanol via a Grignard reaction. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and how can I initiate it?
A1: Failure to initiate is a common issue in Grignard reactions. This is often due to the passivation of the magnesium surface by a layer of magnesium oxide.[1] Here are several techniques to initiate the reaction:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be destroyed by water.[2][3][4][5] All glassware must be rigorously dried, for instance, by flame-drying under an inert atmosphere, and anhydrous solvents (typically diethyl ether or THF) must be used.[3][6]
-
Activate the Magnesium: The magnesium turnings are coated with an oxide layer that prevents the reaction.[1]
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh surface.[6][7][8]
-
Chemical Activation: Adding a small crystal of iodine is a common method to activate the magnesium surface.[9][10][11][12][13] The disappearance of the brown iodine color is an indicator of reaction initiation.[8] 1,2-Dibromoethane can also be used as an activating agent; its consumption is indicated by the evolution of ethylene gas.[1][7]
-
-
Initial Heating: Gentle heating at the beginning can help start the reaction.[11] However, once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.[14]
-
Sonication: Using an ultrasound bath can also help to activate the magnesium surface and initiate the reaction.[7][15]
Q2: I'm observing a low yield of this compound and the formation of side products. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur during the Grignard synthesis of this compound, leading to reduced yields and purification challenges.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled product (e.g., biphenyl in the case of phenylmagnesium bromide).[8] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension, which keeps the concentration of the halide low.[16]
-
Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen.[3][17][18] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this side reaction.[15][19] The volatile solvent vapors can also help to displace air from the reaction flask.[3]
-
Enolization of the Carbonyl: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the α-carbon of the carbonyl compound (in this case, phenylacetaldehyde or a derivative), leading to the formation of an enolate and recovery of the starting carbonyl upon workup.[20] Using a less sterically hindered Grignard reagent and lower reaction temperatures can favor nucleophilic addition over enolization.[16]
Q3: My final product is contaminated with a significant amount of a non-polar impurity. What is it and how can I remove it?
A3: A common non-polar impurity in Grignard reactions using phenylmagnesium bromide is biphenyl, formed via Wurtz coupling.[8][9] To remove biphenyl from the desired this compound product:
-
Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system can be an effective purification method. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which the product is soluble and the impurity is less soluble, and then allowing it to cool slowly.
-
Trituration: Washing the crude solid product with a solvent in which the impurity is soluble but the desired product is not can also be effective. For instance, petroleum ether can be used to wash away biphenyl from triphenylmethanol.[6][10][21]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the more polar alcohol from the non-polar biphenyl.
Q4: What is the correct workup procedure for my Grignard reaction?
A4: The workup procedure is critical for protonating the intermediate alkoxide and separating the product from inorganic salts.
-
Quenching: The reaction mixture should be cooled in an ice bath and then slowly and carefully quenched by adding a cold, saturated aqueous solution of ammonium chloride.[9][14][22] This is a milder alternative to strong acids and can help to prevent the formation of elimination byproducts.[14]
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent, typically diethyl ether or ethyl acetate.[9][23] Multiple extractions will ensure a higher recovery of the product.
-
Washing: The combined organic extracts should be washed with brine (saturated NaCl solution) to remove residual water and inorganic salts.[9]
-
Drying: The organic layer is then dried over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[2][6][9]
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[9][24]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Magnesium to Halide Ratio | 1.1 - 1.2 equivalents of Mg | A slight excess of magnesium helps to ensure complete consumption of the halide.[25] |
| Solvent Volume | Sufficient to cover the magnesium and allow for efficient stirring | Ensures proper mixing and heat dissipation. |
| Reaction Temperature | Gentle reflux | The reaction is exothermic; maintaining a gentle reflux indicates a controlled reaction rate.[9][14] |
| Addition Rate of Halide | Slow, dropwise | Minimizes side reactions like Wurtz coupling by keeping the halide concentration low.[14][16] |
| Reaction Time | 30 minutes to 1 hour after addition | Ensures complete formation of the Grignard reagent.[9] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from bromobenzene and phenylacetaldehyde.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether (or THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Protect the system from atmospheric moisture with drying tubes.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the phenylmagnesium bromide.
-
-
Reaction with Phenylacetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether.
-
Add the phenylacetaldehyde solution dropwise to the cold, stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Grignard_reaction [chemeurope.com]
- 4. reddit.com [reddit.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. homework.study.com [homework.study.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. academicjournals.org [academicjournals.org]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adichemistry.com [adichemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. d.web.umkc.edu [d.web.umkc.edu]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Oxidation of 2,2-Diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 2,2-Diphenylethanol to its corresponding aldehyde, 2,2-Diphenylacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to 2,2-Diphenylacetaldehyde?
A1: The most common and reliable methods for the selective oxidation of primary alcohols like this compound to aldehydes are the Swern oxidation, oxidation with Pyridinium Chlorochromate (PCC), and TEMPO-mediated oxidations. Each method has its own advantages and disadvantages regarding reaction conditions, functional group tolerance, and scalability.
Q2: Why is my Swern oxidation of this compound failing or giving a low yield?
A2: Low yields in Swern oxidations are often due to improper temperature control. The reaction must be maintained at cryogenic temperatures (typically -78 °C) during the activation of DMSO and addition of the alcohol to prevent the decomposition of the active oxidizing species.[1] Another common issue is the presence of moisture, which can quench the electrophilic intermediates. Ensure all glassware is oven-dried and reagents are anhydrous.
Q3: I am observing byproducts in my PCC oxidation. What are they and how can I avoid them?
A3: A common byproduct with PCC is a tenacious brown tar, which can complicate purification.[2] This can be mitigated by adding an adsorbent like Celite or molecular sieves to the reaction mixture.[2] If any water is present in the reaction, the initially formed aldehyde can become hydrated and subsequently over-oxidized to the corresponding carboxylic acid, 2,2-diphenylacetic acid.[3][4] Using anhydrous dichloromethane as the solvent and ensuring the alcohol is dry is crucial.[2][5]
Q4: Is TEMPO-catalyzed oxidation a good choice for a large-scale reaction?
A4: Yes, TEMPO-catalyzed oxidations can be an excellent choice for scale-up due to the use of a catalytic amount of the expensive TEMPO reagent and an inexpensive stoichiometric co-oxidant like sodium hypochlorite (bleach).[6][7] These reactions are generally performed under mild conditions and can be highly selective, which is advantageous for large-scale synthesis.[8][9]
Q5: What is the unpleasant smell generated during a Swern oxidation and how can I get rid of it?
A5: The strong, unpleasant odor is due to the formation of dimethyl sulfide (DMS) as a byproduct.[10][11] It is volatile and has a low odor threshold.[10] All manipulations should be performed in a well-ventilated fume hood. To clean glassware, rinse it with a solution of bleach (sodium hypochlorite) or Oxone®, which will oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[10]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step |
| (All Methods) Inactive or degraded oxidizing agent. | Purchase fresh reagent or test the oxidant on a reliable substrate (e.g., benzyl alcohol). |
| (Swern) Reaction temperature too high. | Ensure the reaction is maintained at -78 °C (dry ice/acetone bath) during critical addition steps. The active oxidant decomposes rapidly above -60 °C.[1] |
| (Swern) Insufficient activation of DMSO. | Allow adequate time for the reaction between DMSO and oxalyl chloride before adding the alcohol. |
| (PCC) PCC reagent is of poor quality or has absorbed moisture. | Store PCC in a desiccator. If it appears clumpy or dark brown instead of yellow-orange, its activity may be compromised. |
| (TEMPO) Inefficient catalytic cycle. | Ensure the pH of the reaction mixture is properly maintained (typically around 9.5 for TEMPO/bleach systems) to facilitate the catalytic turnover.[12] Ensure the co-oxidant (e.g., bleach) is active and added appropriately. |
| (General) Steric hindrance of the substrate. | This compound is a sterically hindered primary alcohol. Reaction times may need to be extended, or a slight increase in the equivalents of the oxidizing agent may be necessary compared to less hindered alcohols. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Step |
| (All Methods) Over-oxidation to 2,2-diphenylacetic acid. | This is more common with stronger oxidants but can occur with PCC if water is present.[3] For TEMPO/bleach systems, careful control of the bleach addition and temperature can minimize over-oxidation.[12] The Swern oxidation is generally very selective and does not oxidize aldehydes further.[13] |
| (Swern) Formation of a methylthiomethyl (MTM) ether byproduct. | This side reaction can occur if the reaction temperature is allowed to rise before the addition of the amine base. Maintain cryogenic temperatures until the base has been added. |
| (PCC) Formation of a dark, tarry substance. | Add an inert adsorbent like Celite or powdered molecular sieves to the reaction mixture before adding the alcohol. This helps to sequester the chromium byproducts and simplifies filtration.[2] |
| (TEMPO) Chlorination of the aromatic rings. | When using bleach (NaOCl) as the co-oxidant, chlorination of electron-rich aromatic rings can be a side reaction. Using a biphasic system (e.g., DCM/water) and controlling the pH can help to minimize this. |
Experimental Protocols
General Considerations
-
Safety: Always conduct reactions in a well-ventilated fume hood. PCC is a chromium (VI) compound and is toxic and carcinogenic.[2] The byproducts of the Swern oxidation include toxic carbon monoxide and foul-smelling dimethyl sulfide.[10]
-
Anhydrous Conditions: For Swern and PCC oxidations, it is critical to use oven-dried glassware and anhydrous solvents to prevent side reactions and ensure high yields.
Protocol 1: Swern Oxidation
This protocol is a general procedure and may require optimization for this compound.
Reagents & Molar Ratios:
-
Oxalyl Chloride: 1.5 - 2.0 equivalents
-
Dimethyl Sulfoxide (DMSO): 2.5 - 3.0 equivalents
-
This compound: 1.0 equivalent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 5.0 - 7.0 equivalents
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of this compound in a minimal amount of anhydrous DCM dropwise to the activated mixture. Stir for 30-45 minutes at -78 °C.
-
Slowly add triethylamine or DIPEA to the reaction mixture. A precipitate of triethylammonium chloride will form.
-
After stirring for a further 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-Diphenylacetaldehyde.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
This is a general procedure for a PCC oxidation.[2]
Reagents & Molar Ratios:
-
Pyridinium Chlorochromate (PCC): 1.2 - 1.5 equivalents
-
This compound: 1.0 equivalent
-
Adsorbent (optional but recommended): Celite or 4Å Molecular Sieves
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add PCC and an equal weight of Celite or powdered molecular sieves.
-
Add anhydrous DCM to create a suspension.
-
Add a solution of this compound in anhydrous DCM to the stirred suspension in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
If necessary, purify the resulting crude product by flash column chromatography.
Protocol 3: TEMPO-Bleach Oxidation
This protocol is based on the widely used Anelli oxidation conditions.[8][12]
Reagents & Molar Ratios:
-
TEMPO: 0.01 - 0.10 equivalents (1-10 mol%)
-
Sodium Bromide (NaBr): ~0.1 equivalents
-
Sodium Hypochlorite (NaOCl, household bleach): ~1.0 - 1.2 equivalents
-
Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution
-
This compound: 1.0 equivalent
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a flask, dissolve this compound in DCM.
-
Add TEMPO and an aqueous solution of sodium bromide.
-
Cool the mixture in an ice-water bath (0-5 °C).
-
Add a saturated solution of sodium bicarbonate to bring the aqueous phase pH to ~9.5.
-
While stirring vigorously, slowly add the sodium hypochlorite solution via a dropping funnel, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions for the oxidation of primary benzylic alcohols. Note that specific yields for this compound may vary and optimization is often required.
| Oxidation Method | Oxidant/Catalyst System | Solvent | Temp. (°C) | Typical Time | Typical Yield Range | Key Byproducts |
| Swern Oxidation | (COCl)₂, DMSO, TEA | DCM | -78 | 1-2 h | 85-95% | (CH₃)₂S, CO, CO₂, Et₃NHCl[10] |
| PCC Oxidation | PCC | DCM | RT | 2-4 h | 70-90% | Cr(IV) salts, Pyridinium HCl[4] |
| TEMPO/Bleach | TEMPO, NaOCl, NaBr | DCM/H₂O | 0-5 | 1-2 h | 90-98% | NaCl, H₂O |
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting logic for low-yield oxidation reactions.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of 2,2-Diphenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted benzophenone from 2,2-Diphenylethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery of this compound After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the crude product (this compound and benzophenone) at high temperatures but have low solubility for this compound and high solubility for benzophenone at low temperatures. Based on solubility data, a non-polar solvent like hexane or a mixed solvent system of hexane and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the desired product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude mixture. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Incomplete Crystallization | Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation. |
Issue 2: Benzophenone Contamination in the Final this compound Product
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Benzophenone | If the cooling process is too fast or the concentration of benzophenone is very high, it may co-precipitate with the this compound. A second recrystallization of the obtained crystals may be necessary to improve purity. |
| Inefficient Washing of Crystals | After filtration, the crystals must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved benzophenone. |
| Inadequate Separation by Column Chromatography | The chosen mobile phase may not be optimal for separating the two compounds. The polarity of the solvent system needs to be adjusted to achieve better separation. |
Issue 3: Difficulty in Separating Benzophenone and this compound by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The polarity of the mobile phase is critical. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the more polar this compound after the less polar benzophenone has been eluted. |
| Column Overloading | Loading too much crude product onto the column can lead to poor separation. Use an appropriate amount of crude mixture for the size of the column. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted benzophenone from this compound?
A1: Both recrystallization and column chromatography are effective methods. The choice depends on the scale of the experiment and the desired purity. Recrystallization is often simpler for larger quantities, while column chromatography can provide higher purity for smaller amounts.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the purification. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate benzophenone and this compound on a TLC plate, allowing you to check the purity of your fractions from column chromatography or the effectiveness of your recrystallization.
Q3: What are the key physical property differences between benzophenone and this compound that can be exploited for separation?
A3: The main differences are in their polarity and, consequently, their solubility in different solvents. This compound is more polar than benzophenone due to the presence of the hydroxyl group. This difference in polarity is the basis for their separation by both recrystallization and column chromatography.
Q4: Are there any safety precautions I should take when working with these compounds and solvents?
A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used are flammable and should be handled with care, away from ignition sources.
Data Presentation
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Benzophenone | 182.22 | 48.5 | 305.4 | Partially soluble in hexane.[1][2][3] Soluble in most organic solvents like acetone, ether, and ethanol. |
| This compound | 198.26 | 59-62 | 190-192 (at 12 mmHg) | Soluble in organic solvents.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on solubility principles, a good starting solvent system is a mixture of hexane and ethyl acetate. The goal is to find a ratio where the crude mixture is soluble in the hot solvent but this compound is sparingly soluble in the cold solvent, while benzophenone remains in solution.
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent mixture and heat gently with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
-
Purity Check: Assess the purity of the dried crystals by Thin-Layer Chromatography (TLC) and by measuring the melting point.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution:
-
Start with a non-polar mobile phase, such as pure hexane, to elute the less polar benzophenone.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in increasing proportions (e.g., 9:1, 8:2 hexane:ethyl acetate). This will elute the more polar this compound.
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: Workflow for selecting a purification method.
References
Technical Support Center: 2,2-Diphenylethanol Production Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 2,2-Diphenylethanol production.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1][2] Key areas to investigate include:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[3][4][5]
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate the heat generated from exothermic reactions, potentially leading to thermal runaway and the formation of degradation products.[2][6][7][8][9]
-
Reagent Addition Rate: The rate of reagent addition, which may have been rapid in the lab, might need to be significantly slower at scale to maintain optimal temperature control.[10]
-
Changes in Reaction Kinetics: The reaction kinetics can be affected by the altered physical environment of a large reactor, including different mixing dynamics and temperature gradients.[1]
Q2: During the purification of this compound at a larger scale, we are struggling with product purity and consistency. What should we look into?
A2: Purification challenges at scale often stem from the increased volume and potential for a more complex impurity profile. Key troubleshooting steps include:
-
Distillation Issues: In large-scale distillation, problems like flooding (where liquid overwhelms the column), weeping (liquid leaking through trays), and foaming can reduce separation efficiency.[11][12][13] Ensure that your column is designed to handle the increased vapor and liquid loads and that temperature and pressure are carefully controlled.
-
Crystallization Problems: Achieving consistent crystal size and form is crucial for purity and downstream processing.[14][15] At a larger scale, cooling rates and mixing intensity can vary, leading to a wider particle size distribution and potential inclusion of impurities within the crystal lattice.[14][15][16][17]
-
Increased Impurity Profile: Side reactions that were negligible at the lab scale can become significant at the pilot scale, introducing new impurities that may be difficult to separate.[2] It is advisable to re-characterize the impurity profile at the larger scale.
Q3: Our catalyst seems to be deactivating much faster during the pilot-scale production of this compound. Why is this happening and what can be done?
A3: Accelerated catalyst deactivation is a frequent issue in scaling up catalytic processes. The primary causes include:
-
Thermal Stress: Poor heat management in large reactors can lead to localized high temperatures on the catalyst surface, causing sintering and loss of active sites.[18]
-
Poisoning: Higher concentrations of impurities in bulk raw materials or from side reactions can poison the catalyst.[18][19][20][21][22]
-
Fouling: Increased formation of byproducts or coke can physically block the active sites on the catalyst.[18][21] To mitigate this, consider improving temperature control, implementing stricter quality control for raw materials, and optimizing reaction conditions to minimize byproduct formation.[21]
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Runaway: Thoroughly assess the reaction's thermal hazards. Many reactions, including those used to synthesize this compound, are exothermic.[6] Inadequate heat removal can lead to a dangerous increase in temperature and pressure.[6][10][23][24]
-
Pressure Build-up: Be aware of potential gas evolution. The larger volume of a scaled-up reaction can lead to a rapid increase in pressure if not properly vented.[6][23]
-
Material Handling: Handling larger quantities of chemicals increases the risk of spills and exposure.[23][25] Ensure that appropriate personal protective equipment (PPE) is used and that procedures for safe material transfer are in place.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before proceeding with the scale-up to identify potential hazards and implement appropriate control measures.[6][25]
Troubleshooting Guides
Issue 1: Low Yield and High Impurity Levels
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield of this compound | Inefficient mixing leading to side reactions.[3][4] | - Optimize the agitator speed and design for the larger reactor volume.- Consider installing baffles to improve mixing efficiency.- Model the mixing dynamics using computational fluid dynamics (CFD).[3] |
| Poor temperature control causing product degradation.[7] | - Slow down the addition rate of exothermic reagents.[10]- Ensure the reactor's cooling system is adequate for the increased heat load.- Monitor the internal reaction temperature closely.[23] | |
| Presence of unexpected byproducts | Side reactions becoming more prominent at scale.[2] | - Re-evaluate the reaction mechanism and identify potential side reactions.- Adjust reaction conditions (temperature, concentration) to disfavor byproduct formation. |
| Contaminants in raw materials. | - Analyze the purity of starting materials from bulk suppliers. |
Issue 2: Purification Difficulties
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent product purity after distillation | Column flooding or weeping.[11][13] | - Reduce the feed rate or reflux ratio.- Check for any blockages in the column.- Ensure the column is operating within its designed pressure and temperature range.[11] |
| Poor filtration characteristics after crystallization | Wide particle size distribution.[15] | - Implement controlled cooling profiles to promote uniform crystal growth.- Optimize agitation to prevent nucleation shocks and breakage. |
| Impurity inclusion in crystals.[17] | - Consider a solvent screen to find a solvent system that provides better impurity rejection.- Introduce a hot filtration step before crystallization to remove insoluble impurities. |
Quantitative Data Summary
The following tables provide illustrative data on the potential impact of scaling up the production of this compound. Note: This data is for demonstrative purposes and may not represent actual experimental results.
Table 1: Yield and Purity Comparison at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Typical Yield (%) | 85-90% | 70-78% |
| Purity after Initial Work-up (%) | 95% | 88% |
| Key Impurity A (%) | 0.5% | 2.5% |
| Key Impurity B (%) | <0.1% | 1.2% |
Table 2: Process Parameters for Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Reagent Addition Time | 15 minutes | 2-3 hours |
| Reaction Temperature (°C) | 25 ± 2°C | 25 ± 5°C (with potential hot spots) |
| Mixing Speed (RPM) | 300 | 100-150 (impeller type dependent) |
| Cooling Time | 30 minutes | 4-6 hours |
Experimental Protocols
Scaled-Up Synthesis of this compound via Hydroboration-Oxidation of 1,1-Diphenylethylene
This protocol outlines the key steps and considerations for scaling up the synthesis of this compound from 1,1-Diphenylethylene.
1. Risk Assessment and Preparation:
-
Conduct a thorough Process Hazard Analysis (PHA) focusing on the handling of borane reagents and the exothermic nature of the oxidation step.[6][25]
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
The reactor volume should be at least twice the total volume of all reagents to be added.[10]
-
Verify that the reactor's cooling system is operational and capable of handling the calculated heat load from the oxidation step.[8]
2. Hydroboration Step:
-
Charge the reactor with a solution of 1,1-Diphenylethylene in an appropriate anhydrous solvent (e.g., THF).
-
Slowly add the borane solution (e.g., borane-THF complex) to the reactor while maintaining the temperature at a controlled setpoint (e.g., 0-5 °C). The addition rate should be carefully controlled to prevent a temperature spike.
-
Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material (e.g., by GC or HPLC).
3. Oxidation Step (Highly Exothermic):
-
Once the hydroboration is complete, prepare for the oxidation step. Ensure a cooling bath or the reactor's cooling jacket is ready to manage the exotherm.[10]
-
Slowly and carefully add a solution of sodium hydroxide in water, followed by the dropwise addition of hydrogen peroxide. Caution: This step is highly exothermic. The addition rate must be controlled to maintain the internal temperature below a safe limit (e.g., <40 °C).[10]
-
After the addition is complete, allow the mixture to stir until the reaction is complete, as confirmed by in-process controls.
4. Work-up and Isolation:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with appropriate aqueous solutions to remove any remaining reagents or byproducts.
-
Dry the organic layer over a suitable drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
5. Purification:
-
The crude product can be purified by vacuum distillation or recrystallization.
-
For vacuum distillation, carefully control the pressure and temperature to avoid product decomposition.[11]
-
For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, while effectively excluding impurities.[14]
Visualizations
Caption: Experimental workflow for the scaled-up production of this compound.
Caption: Troubleshooting decision tree for low yield in scale-up production.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 5. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 6. qesacademy.com [qesacademy.com]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. mt.com [mt.com]
- 9. medium.com [medium.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 12. Distillation Troubleshooting | AIChE [aiche.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. filter-dryer.com [filter-dryer.com]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 19. diva-portal.org [diva-portal.org]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 22. Industrial Catalyst Longevity → Term [pollution.sustainability-directory.com]
- 23. ehs.stanford.edu [ehs.stanford.edu]
- 24. fauske.com [fauske.com]
- 25. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
preventing byproduct formation in 2,2-Diphenylethanol reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Diphenylethanol. The following information addresses common issues related to byproduct formation and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common laboratory-scale synthesis routes for this compound are:
-
Grignard Reaction: This involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with an appropriate electrophile such as 2-phenyloxirane or diphenylacetaldehyde.
-
Reduction of Diphenylacetic Acid or its Derivatives: This route utilizes reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) to reduce diphenylacetic acid, its esters (e.g., ethyl diphenylacetate), or acid chlorides (e.g., diphenylacetyl chloride).
Q2: I'm performing a Grignard synthesis and my reaction won't start. What are the likely causes?
A2: The initiation of a Grignard reaction is highly sensitive to reaction conditions. Common reasons for a sluggish or non-starting reaction include:
-
Presence of Water: Grignard reagents are extremely reactive with protic solvents like water.[1][2] Ensure all glassware is meticulously dried, and use anhydrous solvents.[3]
-
Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating layer of magnesium oxide.[4] Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[5]
-
Impure Reagents: Impurities in the alkyl/aryl halide can inhibit the reaction. Using freshly distilled halides is recommended.
Q3: My Grignard reaction mixture is forming a white precipitate and giving a low yield of this compound. What is happening?
A3: The formation of a white precipitate and low yield in a Grignard reaction is often due to the presence of moisture. The Grignard reagent is a strong base and will react with water to form the corresponding alkane (benzene in the case of phenylmagnesium bromide) and magnesium hydroxide, which is a white solid.[1] This side reaction consumes the Grignard reagent, leading to a lower yield of the desired alcohol.
Q4: I have a significant amount of a non-polar byproduct in my Grignard reaction. What is it and how can I minimize it?
A4: A common non-polar byproduct in Grignard reactions using phenylmagnesium bromide is biphenyl.[4] This is formed from a coupling reaction between the Grignard reagent and unreacted bromobenzene. To minimize its formation:
-
Control the Temperature: Overheating during the formation of the Grignard reagent can promote the formation of biphenyl. Maintain a gentle reflux.[5]
-
Slow Addition of Alkyl Halide: Add the bromobenzene solution to the magnesium turnings dropwise to maintain a steady, controlled reaction.[5]
Q5: Can I use Sodium Borohydride (NaBH₄) to reduce diphenylacetic acid to this compound?
A5: Sodium Borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[6] It is a milder reducing agent that is effective for reducing aldehydes and ketones.[7][8] To reduce diphenylacetic acid, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required.[9][10] Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an ester or an acid chloride, which can then be reduced by NaBH₄.[11]
Troubleshooting Guides
Grignard Synthesis of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (no bubbling or heat generation) | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure aryl halide. | 1. Oven-dry all glassware and use anhydrous solvents. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Crush the magnesium turnings slightly to expose a fresh surface.[5] 3. Use freshly distilled bromobenzene. |
| Low yield of this compound | 1. Grignard reagent destroyed by moisture.[1] 2. Incomplete reaction. 3. Formation of biphenyl byproduct.[4] | 1. Ensure strictly anhydrous conditions throughout the experiment.[2] 2. Allow for sufficient reaction time and ensure proper stirring. 3. Maintain a gentle reflux during Grignard formation and add the bromobenzene slowly.[5] |
| Formation of a significant amount of biphenyl | High local concentration of bromobenzene and/or high temperature during Grignard formation. | Add the bromobenzene solution dropwise to the magnesium suspension to avoid high concentrations. Control the reaction temperature with a water bath to maintain a gentle reflux.[5] |
| Product is contaminated with starting material (e.g., diphenylacetaldehyde) | Incomplete reaction of the Grignard reagent with the carbonyl compound. | Use a slight excess of the Grignard reagent (e.g., 1.1 equivalents). Ensure adequate reaction time and efficient stirring after the addition of the carbonyl compound. |
Reduction of Diphenylacetic Acid Derivatives
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound after reduction with LiAlH₄ | 1. Insufficient reducing agent. 2. LiAlH₄ quenched by moisture. 3. Incomplete workup. | 1. Use a sufficient excess of LiAlH₄. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the reaction is properly quenched and the product is fully extracted from the aqueous layer. |
| Incomplete reduction of diphenylacetic acid with NaBH₄ | Carboxylic acid functional group is not readily reduced by NaBH₄.[6] | Convert the diphenylacetic acid to its methyl or ethyl ester, or to diphenylacetyl chloride before reduction with NaBH₄.[11] |
| Formation of byproducts during the reduction of diphenylacetyl chloride | Over-reduction or side reactions with impurities. | Control the reaction temperature (perform the reduction at a low temperature, e.g., 0 °C). Add the reducing agent slowly to a solution of the acid chloride. Ensure the diphenylacetyl chloride is pure. |
| Recovery of starting material (diphenylacetic acid) after attempted reduction | The chosen reducing agent is not strong enough. | Use a more potent reducing agent like LiAlH₄ for the direct reduction of the carboxylic acid.[9][10] |
Quantitative Data Summary
The following table summarizes typical yields and byproduct levels for different synthetic routes. Please note that these values are illustrative and can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.
| Synthesis Route | Reducing/Grignard Reagent | Substrate | Typical Yield of this compound (%) | Major Byproduct(s) | Typical Byproduct Level (%) |
| Grignard Reaction | Phenylmagnesium Bromide | Diphenylacetaldehyde | 75-85 | Biphenyl | 5-15 |
| Grignard Reaction | Phenylmagnesium Bromide | 2-Phenyloxirane | 70-80 | 1,2-Diphenylethanol | 5-10 |
| Reduction | LiAlH₄ | Diphenylacetic Acid | 85-95 | Unreacted Starting Material | <5 |
| Reduction | NaBH₄ | Ethyl Diphenylacetate | 80-90 | Unreacted Ester | 5-10 |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound from Diphenylacetaldehyde
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene (freshly distilled)
-
Iodine crystal (optional)
-
Diphenylacetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Add magnesium turnings to the flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a gentle exotherm), add a single crystal of iodine and gently warm the flask.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diphenylacetaldehyde:
-
Dissolve diphenylacetaldehyde in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the diphenylacetaldehyde solution to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Reduction of Diphenylacetic Acid with LiAlH₄
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diphenylacetic acid
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Carefully add LiAlH₄ to the flask, followed by anhydrous THF to create a suspension.
-
-
Reduction:
-
Dissolve diphenylacetic acid in anhydrous THF in the dropping funnel.
-
Cool the LiAlH₄ suspension in an ice bath.
-
Slowly add the diphenylacetic acid solution to the stirred LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow addition of water, and then 1 M hydrochloric acid.[12][13]
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Visualizations
References
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3. NaBH4 | PPT [slideshare.net]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. reddit.com [reddit.com]
Technical Support Center: Stability of 2,2-Diphenylethanol Under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges of 2,2-Diphenylethanol in acidic environments. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: this compound is susceptible to degradation under acidic conditions, primarily through two pathways: acid-catalyzed dehydration and rearrangement. These reactions are initiated by the protonation of the hydroxyl group, which then departs as a water molecule, forming a carbocation intermediate. The stability of this intermediate and the reaction conditions will dictate the major degradation products.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The two main degradation products are:
-
1,1-Diphenylethene: Formed via an acid-catalyzed dehydration reaction. This is often the major product, especially under harsh acidic conditions and elevated temperatures.
-
Diphenylacetaldehyde: Formed through a carbocation rearrangement (a 1,2-hydride shift) followed by deprotonation.
In the presence of certain nucleophilic acids (e.g., hydroiodic acid), substitution products like 1-iodo-1,1-diphenylethane can also be formed following the carbocation rearrangement.[1]
Q3: What factors influence the rate of degradation of this compound in acid?
A3: The rate of degradation is primarily influenced by:
-
Acid Strength (pH): The degradation rate increases with increasing acid concentration (lower pH).
-
Temperature: Higher temperatures significantly accelerate the rates of both dehydration and rearrangement reactions.
-
Solvent: The polarity and nucleophilicity of the solvent can influence the reaction pathway and rate.
Troubleshooting Guide
Issue 1: My reaction mixture containing this compound turned cloudy/oily upon addition of acid.
-
Possible Cause: Formation of the non-polar degradation product, 1,1-diphenylethene, which is immiscible with aqueous solutions.
-
Troubleshooting Steps:
-
Confirm the identity of the precipitate/oil by analytical techniques such as TLC, GC-MS, or NMR.
-
If degradation is confirmed, consider reducing the reaction temperature or using a milder acid catalyst.
-
If possible, perform the reaction in a non-aqueous solvent to maintain the solubility of all components.
-
Issue 2: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound that was exposed to acidic conditions.
-
Possible Cause: The unexpected peak is likely a degradation product, such as 1,1-diphenylethene or diphenylacetaldehyde.
-
Troubleshooting Steps:
-
Develop a stability-indicating HPLC method that can resolve this compound from its potential degradation products.
-
Run reference standards of the suspected degradation products (if available) to confirm their identity by retention time.
-
Employ a detector with broader spectral capabilities, such as a photodiode array (PDA) detector, to compare the UV spectra of the unknown peak with that of the starting material and potential degradation products.
-
Issue 3: The yield of my desired product is low in a reaction where this compound is a reactant under acidic conditions.
-
Possible Cause: Competitive degradation of this compound is reducing the amount available for the desired reaction.
-
Troubleshooting Steps:
-
Monitor the reaction progress at early time points to assess the rate of degradation versus the rate of product formation.
-
Optimize reaction conditions to favor the desired reaction. This may involve lowering the temperature, using a less concentrated acid, or reducing the reaction time.
-
Consider protecting the hydroxyl group of this compound before subjecting it to acidic conditions if the desired reaction chemistry allows.
-
Quantitative Data
| Catalyst | Temperature (°C) | Solvent | Apparent First-Order Rate Constant (k, min⁻¹) | Reference |
| Amberlyst-15 | 100 | 1,2-Dichlorobenzene | 0.045 | [1] |
| H-Y Zeolite | 100 | 1,2-Dichlorobenzene | 0.018 | [1] |
| H-ZSM-5 | 100 | 1,2-Dichlorobenzene | 0.008 | [1] |
Note: This data is for 1-phenylethanol and should be used for estimation purposes only. The actual degradation rate of this compound will vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
Objective: To identify the degradation products and estimate the rate of degradation of this compound under acidic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a series of vials, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralization: Immediately neutralize the aliquot with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.
-
Data Analysis:
-
Identify and quantify the degradation products by comparing their retention times and UV spectra with reference standards (if available).
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order degradation rate constant.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its primary acid degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
Start with 40% acetonitrile, 60% water.
-
Linearly increase to 80% acetonitrile over 10 minutes.
-
Hold at 80% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Visualizations
Caption: Acid-catalyzed degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Resolution of 2,2-Diphenylethanol Enantiomers
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the enantiomeric resolution of 2,2-Diphenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
The three main strategies for resolving racemic this compound are:
-
Classical Chemical Resolution: This method involves converting the enantiomers into a mixture of diastereomers by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques like fractional crystallization.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This leaves one enantiomer unreacted and the other transformed into a new product, allowing for their separation.
-
Chiral Chromatography (HPLC): This is a direct separation method where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and separation.[1][2]
Q2: How does classical chemical resolution work for an alcohol?
For a neutral compound like an alcohol, direct salt formation isn't possible. The resolution is typically achieved by converting the alcohol into a derivative that can form diastereomeric salts or by forming diastereomeric esters directly.[3] A common approach involves two steps:
-
Formation of a Half-Ester: The racemic alcohol is reacted with a dicarboxylic anhydride (e.g., phthalic or succinic anhydride) to form a racemic mixture of half-esters. This introduces a carboxylic acid group.
-
Diastereomeric Salt Formation: The resulting racemic acid is then treated with an enantiomerically pure chiral base (e.g., (+)-brucine, (R)-1-phenylethylamine) to form diastereomeric salts, which can then be separated by crystallization. Alternatively, the alcohol can be directly reacted with a chiral acid to form diastereomeric esters, which may be separable by crystallization or chromatography.[3]
Q3: Which enzymes are most effective for the kinetic resolution of secondary alcohols like this compound?
Lipases are the most widely used enzymes for the kinetic resolution of secondary alcohols.[4] Commonly employed lipases include:
-
Lipase B from Candida antarctica (often immobilized, e.g., Novozym 435)
-
Lipase from Candida rugosa (CRL)
-
Lipase from Pseudomonas cepacia (PCL) These enzymes are known for their ability to catalyze enantioselective acylation or hydrolysis of a wide range of substrates.[4][5]
Q4: How can I determine the enantiomeric excess (ee) and concentration of my resolved sample?
The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It can be determined using:
-
Chiral HPLC: This is the most common and accurate method. The areas of the two enantiomer peaks in the chromatogram are used to calculate the ee:
-
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
-
Polarimetry: This technique measures the optical rotation of a sample.[6] If the specific rotation of the pure enantiomer is known, the optical purity (and thus ee) can be calculated.[6][7] However, this method is less accurate than HPLC as impurities can significantly affect the measurement.[6]
-
% Optical Purity = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) * 100
-
Troubleshooting Guides
Classical Chemical Resolution
Problem: After adding the chiral resolving agent, no crystals form.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent level. If that fails, add a "seed" crystal of the desired diastereomeric salt to initiate crystallization. Cooling the solution in an ice bath may also help.
-
Solution 2: Solvent System. The solvent is critical for successful crystallization. If crystals do not form, the diastereomer may be too soluble. Try a different solvent or a mixture of solvents where the desired diastereomer has lower solubility.
-
Solution 3: Concentration. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and attempt to crystallize again.
Problem: The crystallized diastereomeric salt has low diastereomeric excess (de), leading to low enantiomeric excess (ee) in the final product.
-
Solution 1: Recrystallization. The purity of the diastereomeric salt can often be improved by one or more recrystallization steps. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.
-
Solution 2: Optimize Conditions. The stoichiometry of the resolving agent and the crystallization temperature can impact the purity. Systematically screen different molar ratios of resolving agent and different solvent compositions to find the optimal conditions.
-
Solution 3: Check for Racemization. Ensure that the starting material or resolving agent is not racemizing under the experimental conditions (e.g., due to high temperature or pH).
Enzymatic Kinetic Resolution
Problem: The enzymatic reaction is very slow or shows no conversion.
-
Solution 1: Enzyme Activity. The enzyme may be denatured or inactive. Use a fresh batch of enzyme or test its activity with a standard substrate. Ensure the reaction temperature and pH are within the optimal range for the specific lipase (e.g., for free Candida rugosa lipase, the optimum temperature is around 37°C).
-
Solution 2: Acyl Donor. The choice of acyl donor is important. Vinyl acetate is often highly effective because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[8]
-
Solution 3: Solvent Choice. Lipases are sensitive to the solvent. Non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are generally preferred. Polar solvents can strip essential water from the enzyme, leading to inactivation.[5]
Problem: The enantioselectivity (E-value) of the reaction is low, resulting in poor ee for both the product and the unreacted starting material.
-
Solution 1: Optimize Temperature. Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.
-
Solution 2: Screen Different Lipases. Enantioselectivity is highly dependent on the specific enzyme. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Burkholderia cepacia) to find one that gives a better E-value for this compound.[9]
-
Solution 3: Monitor the Reaction. Kinetic resolutions are time-dependent. For an ideal resolution (E > 100), the reaction should be stopped at or near 50% conversion to obtain both the product and the remaining starting material with high ee. Monitor the reaction progress using chiral HPLC or GC.
Chiral HPLC Analysis
Problem: The enantiomer peaks are not separating (co-elution).
-
Solution 1: Change Mobile Phase. The composition of the mobile phase is crucial. For normal-phase chromatography on polysaccharide-based columns, typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol.[10] Adjust the ratio of the alcohol modifier; decreasing the percentage of alcohol will generally increase retention and may improve resolution.
-
Solution 2: Select a Different Chiral Stationary Phase (CSP). Not all CSPs work for all compounds. If resolution is not achieved on one column (e.g., a cellulose-based column like Chiralcel OD-H), try a different type, such as an amylose-based column (e.g., Chiralpak AD-H).[10]
-
Solution 3: Lower the Flow Rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution.
Problem: The peaks are broad, leading to poor resolution.
-
Solution 1: Check for Column Contamination. A contaminated guard column or analytical column can cause peak broadening. Flush the column with a strong solvent as recommended by the manufacturer.
-
Solution 2: Sample Solvent. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Solution 3: Lower Flow Rate. As with poor separation, a lower flow rate can sometimes lead to sharper peaks and better efficiency.
Quantitative Data
Table 1: Example Data from Enzymatic Resolution of Secondary Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| Novozym 435 | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Hexane | ~50 | >99 | >99 | >200 |
| Lipase from Burkholderia cepacia | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40.1 | - | 98.9 | >200 |
| Lipase from P. fluorescens | Racemic Propargyl Alcohols | - | - | High | >99 | >99 | High |
Data is illustrative and sourced from studies on 1-phenylethanol and other secondary alcohols.[8][11]
Table 2: Specific Rotation Data for Chiral Alcohols
| Enantiomer | Specific Rotation [α] | Concentration (c) | Solvent | Temperature (°C) |
| (R)-1-Phenylethanol | +43.0° | Neat | Methanol | 25 |
| (S)-1-Phenylethanol | -43.0° | Neat | Methanol | 25 |
| (R)-1-(4-chlorophenyl)ethanol | Data not available | 0.54 g/100mL | CH₂Cl₂ | 29 |
Note: The specific rotation for the enantiomers of this compound is not specified in the search results. The values above for 1-phenylethanol are provided as an example.[3][12]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Lipase
This protocol describes a general procedure for the transesterification of racemic this compound using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl Acetate)
-
Anhydrous organic solvent (e.g., n-Hexane or MTBE)
-
Shaker incubator
-
Chiral HPLC system for monitoring
Procedure:
-
Setup: In a sealed vial, dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent (e.g., 5-10 mL per mmol of alcohol).
-
Reagent Addition: Add the acyl donor, vinyl acetate (1.5-3 equivalents).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product (ester) and the unreacted alcohol can be separated by standard column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for analyzing the enantiomeric composition of a resolved sample of this compound.
Materials:
-
Sample of this compound (racemic standard and resolved sample)
-
Chiral HPLC Column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm)
-
HPLC-grade solvents (e.g., n-Hexane, 2-Propanol/Isopropanol)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the HPLC-grade solvents in a predetermined ratio (e.g., n-Hexane/2-Propanol 95:5 v/v). Degas the mobile phase thoroughly.[10]
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[10]
-
System Setup: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample. First, inject the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample.
-
Data Processing: Integrate the peak areas for each enantiomer in the chromatogram. Use the areas to calculate the enantiomeric excess (% ee).
Visualizations
Caption: Workflow for Classical Chemical Resolution of an Alcohol.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Logical Flow of Chiral HPLC Separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Enantioselective resolution of (R,S)-1-phenylethanol catalyzed by lipases immobilized in starch films | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,2-Diphenylethanol and 1,1-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structural isomers: 2,2-Diphenylethanol and 1,1-Diphenylethanol. The positioning of the hydroxyl and diphenyl groups fundamentally alters the electronic and steric environment of the molecules, leading to significant differences in their behavior in common organic reactions. This analysis is supported by established reaction mechanisms and experimental data to inform synthetic strategy and reaction design.
Structural and Physicochemical Properties
1,1-Diphenylethanol is a tertiary alcohol, while this compound is a primary alcohol. This distinction is the primary determinant of their differing reactivity. The key properties of these isomers are summarized below.
| Property | 1,1-Diphenylethanol | This compound |
| Structure | ||
| CAS Number | 599-67-7[1][2] | 1883-32-5[3] |
| Molecular Formula | C₁₄H₁₄O[2] | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol [1] | 198.26 g/mol |
| Appearance | Solid[1] | Crystalline powder[4] |
| Melting Point | 77-81 °C[1] | 53-61 °C[4] |
| Boiling Point | Not specified | 190-192 °C at 12 mmHg |
| Alcohol Type | Tertiary | Primary |
Comparative Reactivity
The reactivity of these isomers is best understood by examining their behavior in key organic transformations such as dehydration, oxidation, and nucleophilic substitution.
Acid-Catalyzed Dehydration
Dehydration reactions of alcohols typically proceed via E1 or E2 mechanisms, with the E1 pathway being favored for alcohols that can form stable carbocation intermediates.
-
1,1-Diphenylethanol: As a tertiary alcohol, 1,1-Diphenylethanol readily undergoes dehydration through an E1 mechanism . Protonation of the hydroxyl group followed by the loss of a water molecule generates a tertiary carbocation. This carbocation is highly stabilized by hyperconjugation and, more significantly, by resonance delocalization of the positive charge across the two adjacent phenyl rings. Subsequent deprotonation from the methyl group rapidly yields 1,1-diphenylethene.[5]
-
This compound: Being a primary alcohol, this compound is much less reactive under typical acid-catalyzed dehydration conditions. Direct formation of a primary carbocation via an E1 pathway is energetically unfavorable. The reaction can proceed, but it involves a rearrangement. After the initial formation of the unstable primary carbocation, a 1,2-phenyl shift occurs, leading to a much more stable tertiary carbocation. Deprotonation from this rearranged intermediate yields 1,1-diphenylethene.
Caption: Dehydration pathways for the two isomers.
Oxidation
The susceptibility of an alcohol to oxidation depends on the presence of at least one hydrogen atom on the carbinol carbon (the carbon bearing the -OH group).
-
1,1-Diphenylethanol: As a tertiary alcohol, it lacks a hydrogen atom on the carbinol carbon. Therefore, it is resistant to oxidation under typical conditions (e.g., using chromic acid, PCC, or KMnO₄). Reaction with strong oxidizing agents under harsh conditions may lead to the cleavage of carbon-carbon bonds.
-
This compound: As a primary alcohol, it can be readily oxidized. The product depends on the oxidizing agent used:
-
Mild Oxidation (e.g., PCC): Yields the corresponding aldehyde, 2,2-diphenylacetaldehyde.
-
Strong Oxidation (e.g., KMnO₄, H₂CrO₄): Yields the carboxylic acid, 2,2-diphenylacetic acid.
-
Caption: Comparative oxidation of the isomeric alcohols.
Nucleophilic Substitution (with HX)
Nucleophilic substitution reactions of alcohols with hydrogen halides (HX) can proceed via SN1 or SN2 mechanisms.
-
1,1-Diphenylethanol: This tertiary alcohol reacts readily with HX via an SN1 mechanism . The reaction proceeds through the same stable tertiary carbocation intermediate seen in the dehydration reaction. This intermediate is then attacked by the halide nucleophile to form the corresponding 1-halo-1,1-diphenylethane.
-
This compound: As a primary alcohol, an SN2 reaction is sterically hindered by the bulky diphenyl group on the adjacent carbon.[6][7] An SN1 reaction would require the formation of an unstable primary carbocation. Therefore, the reaction proceeds via an SN1 mechanism with rearrangement . The loss of water generates a primary carbocation, which, as in the dehydration reaction, undergoes a rapid 1,2-phenyl shift to form the more stable tertiary carbocation. This rearranged cation then reacts with the halide to yield 1-halo-1,1-diphenylethane.[8]
Caption: SN1 reaction pathways with hydrogen halides.
Summary of Reactivity Comparison
| Reaction Type | 1,1-Diphenylethanol | This compound | Key Differentiating Factor |
| Acid-Catalyzed Dehydration | Fast, proceeds directly via E1. | Slow, requires rearrangement via a 1,2-phenyl shift. | Stability of the initial carbocation intermediate.[9][10] |
| Oxidation | Resistant to oxidation. | Readily oxidized to an aldehyde or carboxylic acid. | Presence/absence of a hydrogen on the carbinol carbon. |
| Nucleophilic Substitution (HX) | Fast, proceeds directly via SN1. | Slow, requires rearrangement via a 1,2-phenyl shift.[8] | Stability of the initial carbocation and steric hindrance.[6][7] |
Experimental Protocols
Experiment 1: Dehydration of 1,1-Diphenylethanol to 1,1-Diphenylethylene
This protocol is adapted from standard procedures for the acid-catalyzed dehydration of tertiary alcohols.[11]
Objective: To demonstrate the facile E1 dehydration of a tertiary alcohol.
Materials:
-
1,1-Diphenylethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Montmorillonite K10 clay[5]
-
Anhydrous diethyl ether or toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, separatory funnel, heating mantle
Procedure:
-
Dissolve 1,1-Diphenylethanol in a suitable solvent (e.g., toluene) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid dropwise while stirring. Alternatively, an acidic clay catalyst like Montmorillonite K10 can be used for a heterogeneous reaction.[5]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the alcohol spot and the appearance of the less polar alkene product.[11]
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,1-diphenylethylene.
-
The product can be purified further by column chromatography or distillation.[11]
Experiment 2: Oxidation of this compound to 2,2-Diphenylacetaldehyde
This protocol describes a mild oxidation of a primary alcohol to an aldehyde.
Objective: To demonstrate the selective oxidation of a primary alcohol.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend PCC in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous DCM to the PCC suspension dropwise with vigorous stirring.
-
Allow the mixture to stir at room temperature for several hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude 2,2-diphenylacetaldehyde.
-
Purify the product by column chromatography if necessary.
Conclusion
The reactivities of 1,1-Diphenylethanol and this compound are starkly different and are dictated by their classification as tertiary and primary alcohols, respectively. 1,1-Diphenylethanol's reactions are dominated by the formation of a highly stable tertiary benzylic carbocation, leading to rapid dehydration and nucleophilic substitution via an SN1/E1 pathway. Conversely, it is resistant to oxidation. This compound is readily oxidized but undergoes substitution and dehydration reactions more slowly, requiring a carbocation rearrangement via a 1,2-phenyl shift. These fundamental differences, rooted in carbocation stability and steric accessibility, are critical considerations for professionals in chemical synthesis and drug development.
References
- 1. 1,1-ジフェニルエタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,1-Diphenylethanol | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound, 97% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. organic chemistry - Reaction of 1,1-diphenylethanol on Montmorillonite K10 under microwave radiation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comparative Guide to Purity Validation of 2,2-Diphenylethanol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2,2-Diphenylethanol purity. The information presented is supported by detailed experimental protocols and comparative data to assist in selecting the most suitable analytical method for your specific needs.
Introduction to this compound and its Purity Analysis
This compound is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and as a building block for creating more complex molecules.[1] Given its applications, stringent purity control is essential to ensure the safety and efficacy of the final products. Potential impurities in this compound can originate from the synthetic route or degradation. Common synthesis pathways may introduce unreacted starting materials, byproducts, or residual solvents.
This guide focuses on a developed HPLC method for the purity assessment of this compound and compares its performance with a GC-MS method, an alternative and powerful analytical technique.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantitation of this compound and the separation of potential impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent alternative for identifying and quantifying volatile and semi-volatile impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Mass Range | m/z 40-400 |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of dichloromethane.
Performance Comparison
The selection of an analytical method depends on various factors, including the specific requirements for sensitivity, selectivity, and the nature of the impurities. The following table summarizes the key performance parameters of the HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Throughput | Higher | Lower |
| Cost | Lower | Higher |
| Impurity Identification | Based on retention time | Based on mass spectra and retention time |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the workflows for the HPLC and GC-MS validation of this compound.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2,2-Diphenylethanol. The data herein is presented for comparative analysis against alternative compounds and to serve as a practical reference for researchers in analytical chemistry, pharmacology, and drug development.
Introduction to Mass Spectrometry Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint that can be used for identification and structural elucidation.[1] The fragmentation of alcohols, for instance, often involves alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen) and dehydration (the loss of a water molecule).[2][3][4] Aromatic compounds, due to their stable ring structures, tend to show a strong molecular ion peak.[2][5]
Mass Spectrometry Data of this compound
The mass spectrum of this compound (C₁₄H₁₄O, Molecular Weight: 198.26 g/mol ) is characterized by a series of fragment ions that provide insight into its structure.[6][7][8] The key spectral data obtained from the NIST (National Institute of Standards and Technology) database is summarized below.
Table 1: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 198 | ~1% | [C₁₄H₁₄O]⁺• (Molecular Ion) |
| 180 | ~5% | [C₁₄H₁₂]⁺• (Loss of H₂O) |
| 167 | 100% | [C₁₃H₁₁]⁺ (Loss of CH₂OH) |
| 165 | ~40% | [C₁₃H₉]⁺ (Loss of H₂ from [C₁₃H₁₁]⁺) |
| 91 | ~15% | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~10% | [C₆H₅]⁺ (Phenyl ion) |
Data is based on the electron ionization mass spectrum available in the NIST WebBook.[6][7]
Interpretation of the Fragmentation Pattern
The fragmentation of this compound proceeds through several key pathways initiated by the unstable molecular ion.
-
Molecular Ion Peak (m/z 198): The peak at m/z 198 corresponds to the intact molecular ion [C₁₄H₁₄O]⁺•. Its low intensity is characteristic of many alcohols, which readily fragment.[2][3]
-
Loss of Water (m/z 180): A minor peak at m/z 180 suggests the elimination of a water molecule (18 Da) from the molecular ion, a common fragmentation pathway for alcohols.[3][4]
-
Base Peak (m/z 167): The most abundant fragment ion, and therefore the base peak, is observed at m/z 167. This corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) via cleavage of the C-C bond between the diphenylmethyl carbon and the ethanol carbon. This cleavage results in the formation of the stable diphenylmethyl cation, [CH(C₆H₅)₂]⁺.
-
Further Fragmentation (m/z 165, 91, 77): The ion at m/z 165 likely arises from the loss of a hydrogen molecule (H₂) from the m/z 167 fragment. The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group, formed through rearrangement. The phenyl cation at m/z 77 results from the cleavage of one of the phenyl rings.
The fragmentation pathway of this compound is visualized in the following diagram:
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Comparison with Isomeric and Related Structures
A comparative analysis of fragmentation patterns can aid in the differentiation of isomers and related compounds.
-
1,2-Diphenylethanol: This isomer would be expected to show a significant fragment at m/z 107 due to the cleavage of the C-C bond between the two phenyl-substituted carbons, forming the [C₆H₅CHOH]⁺ ion. The mass spectrum of 1,2-diphenylethanol shows a prominent peak at m/z 92.[9]
-
Biphenyl: As a simple aromatic hydrocarbon, biphenyl (C₁₂H₁₀) exhibits a very stable molecular ion at m/z 154, which is typically the base peak.[10][11] Its fragmentation is less extensive compared to this compound due to the lack of functional groups that promote fragmentation.
Table 2: Comparison of Key Mass Spectral Features
| Compound | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 198.26 | 198 (weak) | 167 (base peak), 180, 165, 91, 77 |
| 1,2-Diphenylethanol | 198.26 | 198 | 92, 77, 91, 105[9] |
| Biphenyl | 154.21 | 154 (base peak) | Limited fragmentation[10] |
Experimental Protocol
The following describes a general methodology for acquiring the electron ionization mass spectrum of this compound.
1. Sample Preparation:
- Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
- The concentration should be optimized for the instrument being used, typically in the range of 10-100 µg/mL.
2. Instrumentation:
- A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
- For GC-MS, a capillary column suitable for separating aromatic alcohols (e.g., a 5% phenyl-methylpolysiloxane column) is recommended.
3. Mass Spectrometry Parameters (Typical):
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 40-400
- Scan Rate: 1-2 scans/second
The experimental workflow for this analysis is outlined below:
Caption: Experimental workflow for EI-MS analysis of this compound.
Conclusion
The mass spectrum of this compound is distinguished by a weak molecular ion and a prominent base peak at m/z 167, corresponding to the stable diphenylmethyl cation. This fragmentation pattern, along with other characteristic ions, provides a reliable method for its identification and differentiation from isomers and related compounds. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the analysis of aromatic alcohols.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biphenyl [webbook.nist.gov]
- 11. massbank.eu [massbank.eu]
A Comparative Guide to Catalysts for the Synthesis of 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-diphenylethanol, a valuable building block in organic synthesis and a precursor for various pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of this compound, supported by generalized experimental protocols and a qualitative assessment of their performance based on available data for analogous transformations.
Executive Summary
This guide explores three primary catalytic routes for the synthesis of this compound:
-
Grignard Reaction: A classic and versatile method for carbon-carbon bond formation, offering high yields but requiring stringent anhydrous conditions.
-
Catalytic Hydrogenation: A method involving the reduction of a suitable precursor, such as diphenylacetaldehyde, using heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction of a carbonyl precursor using an aluminum alkoxide catalyst, known for its mild conditions.
Due to a lack of direct comparative studies in the literature for the synthesis of this compound, this guide presents a qualitative comparison and generalized experimental protocols extrapolated from the synthesis of structurally similar compounds.
Catalyst Performance Comparison
The following table provides a qualitative comparison of the different catalytic systems.
| Catalytic System | Precursor | Typical Catalyst | Advantages | Disadvantages |
| Grignard Reaction | Benzaldehyde + Benzylmagnesium halide | Magnesium (in situ) | High yields, versatile for various substrates. | Highly sensitive to moisture and protic functional groups, requires stoichiometric amounts of magnesium. |
| Catalytic Hydrogenation | Diphenylacetaldehyde | 10% Palladium on Carbon (Pd/C) | High efficiency, catalyst can be recycled, relatively mild conditions. | Potential for over-reduction to byproducts, catalyst can be pyrophoric. |
| Raney Nickel | Cost-effective compared to precious metal catalysts, high activity. | Pyrophoric nature requires careful handling, activity can be variable. | ||
| Meerwein-Ponndorf-Verley (MPV) Reduction | Diphenylacetaldehyde | Aluminum isopropoxide | High chemoselectivity for carbonyl reduction, mild reaction conditions, low cost of catalyst. | Can require stoichiometric amounts of the aluminum alkoxide, reaction times can be long. |
Experimental Protocols
Grignard Reaction for this compound Synthesis
This protocol describes the synthesis of this compound via the reaction of a benzyl Grignard reagent with benzaldehyde.
Materials:
-
Magnesium turnings
-
Benzyl chloride or bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Prepare a solution of benzyl halide in anhydrous ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining benzyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of benzaldehyde in anhydrous ether dropwise with stirring.
-
Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Catalytic Hydrogenation of Diphenylacetaldehyde
This protocol outlines the synthesis of this compound by the hydrogenation of diphenylacetaldehyde using a heterogeneous catalyst.
Materials:
-
Diphenylacetaldehyde
-
Ethanol or other suitable solvent
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation (for Raney Nickel): Prepare active Raney Nickel by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. Wash the catalyst with deionized water until the washings are neutral and then with the reaction solvent.
-
Reaction Setup: In a hydrogenation vessel, dissolve diphenylacetaldehyde in the solvent. Carefully add the catalyst (Pd/C or Raney Nickel slurry).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) and stir the mixture at room temperature or with gentle heating.
-
Work-up: Monitor the reaction progress by techniques like TLC or GC. Once the reaction is complete, carefully filter the catalyst. The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure and further purified if necessary.
Meerwein-Ponndorf-Verley (MPV) Reduction of Diphenylacetaldehyde
This protocol describes the reduction of diphenylacetaldehyde to this compound using aluminum isopropoxide.
Materials:
-
Diphenylacetaldehyde
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Dry toluene (optional)
Procedure:
-
Reaction Setup: In a flask equipped with a distillation apparatus, dissolve diphenylacetaldehyde and aluminum isopropoxide in anhydrous isopropanol (and optionally toluene).
-
Reduction: Heat the mixture to reflux. The acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the product.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and hydrolyze the aluminum salts by adding dilute sulfuric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer, dry it over an anhydrous salt, and remove the solvent to obtain the crude product. Purify by chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Mechanism of the Meerwein-Ponndorf-Verley reduction.
FT-IR Analysis of the Hydroxyl Group in 2,2-Diphenylethanol: A Comparative Guide
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of the hydroxyl group in 2,2-Diphenylethanol, alongside other relevant aromatic alcohols. It is intended for researchers, scientists, and professionals in drug development, offering experimental data, detailed protocols, and a visual workflow to aid in the characterization of these compounds.
Data Presentation: Comparison of Hydroxyl Group Characteristics
The following table summarizes the key FT-IR absorption frequencies for the hydroxyl and carbon-oxygen stretching vibrations in this compound and comparable alcohols. The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding.[1][2] In a solid state or concentrated solution, intermolecular hydrogen bonding leads to a broad absorption band at a lower wavenumber.[1][2] In contrast, a dilute solution in a non-polar solvent or in the gas phase results in a sharper absorption at a higher wavenumber, corresponding to 'free' non-hydrogen-bonded hydroxyl groups.[2]
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Peak Characteristics (O-H) | Notes |
| This compound | ~3200–3600 | ~1050 | Broad (in solid state) | A primary alcohol. The broadness of the O-H peak is a result of intermolecular hydrogen bonding.[3][4] |
| 1,1-Diphenylethanol | ~3613 | ~1050-1150 | Sharp | A tertiary alcohol. Steric hindrance around the hydroxyl group can reduce intermolecular hydrogen bonding, resulting in a sharper O-H peak compared to primary or secondary alcohols.[5] The noted peak at 3613 cm⁻¹ is indicative of a less hydrogen-bonded O-H stretch.[6] |
| Benzyl Alcohol | ~3300 | ~1050 | Broad | A primary aromatic alcohol. The broad peak around 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in its liquid state.[7] |
Experimental Protocol: FT-IR Analysis of Solid Alcohols via ATR
This protocol outlines a general procedure for acquiring an FT-IR spectrum of a solid alcohol, such as this compound, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for solid samples as it requires minimal sample preparation.[8]
Materials and Equipment:
-
FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound (or other solid alcohol)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
ATR Crystal Cleaning: Before collecting a background or sample spectrum, ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe soaked in a suitable solvent like isopropanol. Allow the solvent to fully evaporate.[8]
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid alcohol sample onto the center of the ATR crystal using a clean spatula. A few milligrams of the sample is typically sufficient.[8]
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact will result in a weak signal.
-
-
Sample Spectrum Collection:
-
Acquire the FT-IR spectrum of the sample.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands, paying close attention to the broad O-H stretching band in the 3600-3200 cm⁻¹ region and the C-O stretching band around 1050 cm⁻¹.[1][3]
-
-
Cleaning After Use:
-
After the measurement is complete, raise the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe.
-
Mandatory Visualization: FT-IR Analysis Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of a solid alcohol sample.
Caption: Workflow for FT-IR analysis of a solid alcohol using an ATR accessory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solved Assign and label each IR peaks. This is IR for | Chegg.com [chegg.com]
- 7. gauthmath.com [gauthmath.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Confirming the Structure of 2,2-Diphenylethanol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural elucidation of 2,2-diphenylethanol derivatives, a class of compounds with emerging biological significance. Detailed experimental protocols, comparative spectroscopic data, and insights into their mechanisms of action are presented to facilitate rigorous structural characterization and further investigation.
Structural Elucidation Workflow
The definitive identification of this compound derivatives relies on a combination of spectroscopic and analytical techniques. A typical workflow involves initial characterization by spectroscopy, followed by more detailed analysis to confirm connectivity and stereochemistry.
Comparative Biological Activities of 2,2-Diphenylethanol Analogues: A Guide for Researchers
A comprehensive analysis of the therapeutic potential of 2,2-diphenylethanol analogues reveals a diverse range of biological activities, including promising anticancer and antimicrobial properties. This guide provides a comparative overview of the performance of these analogues, supported by experimental data and detailed methodologies to inform future research and drug development endeavors.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological effects. This is attributed to the structural flexibility of the molecule, allowing for modifications that can fine-tune its biological activity, potency, and selectivity. This guide synthesizes available data to offer a comparative look at the biological performance of various this compound analogues.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of this compound analogues as potent anticancer agents. A notable example is the evaluation of 2-phenylacrylonitrile derivatives, which share a similar structural backbone, as tubulin inhibitors. Tubulin is a critical protein involved in cell division, and its inhibition is a clinically validated strategy in cancer therapy.
One study synthesized a series of 2-phenylacrylonitrile derivatives and evaluated their in vitro anti-proliferative activity against various human cancer cell lines using the MTT assay.[1] The results demonstrated that these compounds exhibited significant cytotoxicity, with some analogues showing IC50 values in the nanomolar range. For instance, compound 1g2a displayed potent inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.[1]
The proposed mechanism for this anticancer activity is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Comparative Anticancer Activity of 2-Phenylacrylonitrile Analogues[1]
| Compound | HCT116 IC50 (µM) | BEL-7402 IC50 (µM) |
| 1g2a | 0.0059 | 0.0078 |
| CA-4 (Combretastatin A-4) | 0.0028 | 0.0035 |
| Taxol | 0.015 | 0.021 |
Antimicrobial Activity: Disrupting Microbial Membranes
Analogues of 2-phenylethanol have demonstrated significant bacteriostatic and bactericidal activities. The primary mechanism of action is believed to be the disruption of the integrity of the microbial cell membrane.
A study investigating the bacteriostatic activity of 2-phenylethanol and its derivatives against Escherichia coli found a clear correlation between the compounds' ability to partition into biomembranes and their antimicrobial efficacy.[2] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for several analogues.
For instance, 2-phenylethanol (2-PEtOH) exhibited an MIC50 value of approximately 15 mM against E. coli. The study also explored derivatives such as phenylacetic acid and methyl phenylacetate, which showed varying degrees of antimicrobial potency.[2]
Comparative Antimicrobial Activity of 2-Phenylethanol Analogues against E. coli[2]
| Compound | MIC50 (mM) |
| 2-Phenylethanol (2-PEtOH) | ~15 |
| Phenylacetic acid | ~20 |
| Methyl phenylacetate | ~6.3 |
| Tyrosol | ~30 |
| Phenyllactic acid | ~45 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11][12]
-
Preparation of Antimicrobial Solutions: A serial two-fold dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Cellular Impact: Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the anticancer activity of this compound analogues using the MTT assay.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition by this compound analogues.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,2-Diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-Diphenylethanol, a valuable intermediate in the pharmaceutical and fragrance industries, can be achieved through various synthetic pathways. The selection of an optimal route is a critical decision for researchers and process chemists, balancing factors such as cost, yield, reaction time, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of five prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid in informed decision-making.
Comparison of Synthetic Routes
Five primary synthetic routes for the preparation of this compound are evaluated:
-
One-Pot Cascade Reaction from Benzaldehyde: A multi-step reaction sequence conducted in a single vessel, starting from readily available benzaldehyde.
-
Grignard Reaction with Ethylene Oxide: A classic organometallic approach involving the reaction of a phenylmagnesium halide with ethylene oxide.
-
Reduction of Diphenylacetic Acid: The reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent.
-
Reduction of 2,2-Diphenylacetaldehyde: The reduction of an aldehyde to a primary alcohol.
-
Hydrolysis of 2,2-Diphenylethyl Acetate: The cleavage of an ester to yield the corresponding alcohol.
The choice of a particular route will depend on the specific requirements for purity, scale, cost-effectiveness, and available laboratory infrastructure.
Data Presentation
The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their respective costs and benefits. Molar costs of reagents are estimated based on currently available market prices from major chemical suppliers and may vary.
Table 1: Cost-Benefit Analysis of Synthetic Routes to this compound
| Parameter | Cascade Reaction | Grignard Reaction | Reduction of Diphenylacetic Acid | Reduction of 2,2-Diphenylacetaldehyde | Hydrolysis of 2,2-Diphenylethyl Acetate |
| Starting Material(s) | Benzaldehyde | Phenylmagnesium Bromide, Ethylene Oxide | Diphenylacetic Acid | 2,2-Diphenylacetaldehyde | 2,2-Diphenylethyl Acetate |
| Key Reagents | Amberlite IR120, Zinc | Diethyl Ether | Lithium Aluminum Hydride (LAH) | Sodium Borohydride | Sodium Hydroxide |
| Typical Yield | ~85%[1] | Variable, can be high | High | High | High |
| Estimated Reagent Cost per Mole of Product | ~$50 - $70 | ~$80 - $120 | ~$150 - $200 | ~$100 - $150 | ~$60 - $90 |
| Reaction Time | ~2 hours[1] | 2-4 hours | 4-8 hours | 1-2 hours | 1-3 hours |
| Safety Concerns | High temperatures | Flammable ether, pyrophoric reagent | Highly reactive and flammable LAH | Flammable solvents | Caustic NaOH |
| Environmental Impact | Reusable catalyst, water solvent | Use of volatile organic solvent | Hazardous waste quenching | Moderate | Relatively low |
Table 2: Estimated Molar Costs of Key Reagents
| Reagent | Molecular Weight ( g/mol ) | Estimated Cost per Mole |
| Benzaldehyde | 106.12 | ~$15 |
| Amberlite IR120 | N/A | ~$5 (per reaction, reusable) |
| Zinc Powder | 65.38 | ~$2 |
| Phenylmagnesium Bromide (3.0 M in Et2O) | 181.31 | ~$60 |
| Ethylene Oxide | 44.05 | ~$10 |
| Diphenylacetic Acid | 212.24 | ~$40 |
| Lithium Aluminum Hydride | 37.95 | ~$100 |
| 2,2-Diphenylacetaldehyde | 196.24 | ~$80 |
| Sodium Borohydride | 37.83 | ~$20 |
| 2,2-Diphenylethyl Acetate | 240.29 | ~$50 |
| Sodium Hydroxide | 40.00 | ~$1 |
Experimental Protocols
One-Pot Cascade Reaction from Benzaldehyde
Principle: This method involves a pinacol coupling of benzaldehyde, followed by a pinacol rearrangement and subsequent in-situ reduction of the resulting aldehyde to furnish this compound. The use of a solid acid catalyst (Amberlite IR120) and water as a solvent makes this an environmentally benign approach.[1]
Procedure:
-
To a stirred suspension of zinc powder (3 equivalents) and Amberlite IR120 (5 equivalents) in water, add benzaldehyde (1 equivalent).
-
Heat the mixture at 90°C for 1 hour.
-
Increase the temperature to 160°C and continue heating for another hour.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Grignard Reaction with Ethylene Oxide
Principle: This classic carbon-carbon bond-forming reaction utilizes the nucleophilic character of a Grignard reagent to open the strained epoxide ring of ethylene oxide, leading to the formation of a primary alcohol after acidic workup.
Procedure:
-
Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether.
-
Cool the Grignard solution in an ice bath.
-
Slowly bubble ethylene oxide gas into the stirred Grignard solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation.
Reduction of Diphenylacetic Acid
Principle: Diphenylacetic acid is reduced to this compound using a powerful reducing agent, lithium aluminum hydride (LAH). This method is effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a solution of diphenylacetic acid (1 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LAH by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Reduction of 2,2-Diphenylacetaldehyde
Principle: The aldehyde functional group of 2,2-diphenylacetaldehyde is selectively reduced to a primary alcohol using the mild reducing agent sodium borohydride.
Procedure:
-
Dissolve 2,2-diphenylacetaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.
Hydrolysis of 2,2-Diphenylethyl Acetate
Principle: This straightforward method involves the base-catalyzed hydrolysis of the corresponding acetate ester to yield this compound.
Procedure:
-
Dissolve 2,2-diphenylethyl acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the Grignard synthesis.
Conclusion
The synthesis of this compound can be approached from multiple angles, each with distinct advantages and disadvantages.
-
The cascade reaction offers an environmentally friendly and efficient one-pot procedure with a reusable catalyst.[1]
-
The Grignard reaction is a versatile and well-established method, though it requires careful handling of moisture-sensitive and flammable reagents.
-
Reduction of diphenylacetic acid provides a high-yielding route but involves the hazardous and expensive lithium aluminum hydride.
-
Reduction of 2,2-diphenylacetaldehyde is a rapid and high-yielding method using a milder reducing agent.
-
Hydrolysis of 2,2-diphenylethyl acetate is a simple and cost-effective final step if the ester is readily available.
Ultimately, the most suitable synthetic route will be dictated by the specific needs of the project, considering factors such as the desired scale of production, budget constraints, available equipment, and safety and environmental policies. This guide provides the necessary data to facilitate a rational and informed decision for the synthesis of this compound.
References
A Spectroscopic Comparison of 2,2-Diphenylethanol and Its Acetate and Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,2-Diphenylethanol and its corresponding acetate and benzoate esters. Due to the limited availability of public experimental spectra for 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate, this guide presents the experimental data for the parent alcohol and provides predicted data for its esters based on established spectroscopic principles. This comparative analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers insights into the structural elucidation of these compounds.
Spectroscopic Data Summary
The following tables summarize the key experimental spectroscopic data for this compound and the predicted spectroscopic data for 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Ar-H (m) | -CH- (t) | -CH₂- (d) | -OH (s, br) | -CH₃ (s) |
| This compound | 7.15-7.35 | 4.25 | 3.90 | ~2.0 | - |
| 2,2-Diphenylethyl acetate (Predicted) | 7.15-7.35 | 4.40 | 4.30 | - | 2.05 |
| 2,2-Diphenylethyl benzoate (Predicted) | 7.15-7.40, 7.95-8.05 | 4.50 | 4.45 | - | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C=O | Ar-C | -CH- | -CH₂- | -CH₃ |
| This compound | - | 126-142 | 52.0 | 65.0 | - |
| 2,2-Diphenylethyl acetate (Predicted) | 171.0 | 126-141 | 50.0 | 67.0 | 21.0 |
| 2,2-Diphenylethyl benzoate (Predicted) | 166.5 | 126-141, 128-133 | 50.5 | 67.5 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | C=O Stretch | C-O Stretch |
| This compound | 3600-3200 (broad) | 3100-3000 | 3000-2850 | - | 1200-1000 |
| 2,2-Diphenylethyl acetate (Predicted) | - | 3100-3000 | 3000-2850 | ~1735 | ~1240, ~1050 |
| 2,2-Diphenylethyl benzoate (Predicted) | - | 3100-3000 | 3000-2850 | ~1720 | ~1270, ~1120 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 198 | 180, 165, 105, 91, 77 |
| 2,2-Diphenylethyl acetate (Predicted) | 240 | 180, 165, 105, 43 |
| 2,2-Diphenylethyl benzoate (Predicted) | 302 | 180, 165, 105, 77 |
Experimental Protocols
Synthesis of 2,2-Diphenylethyl Esters via Fischer Esterification
This protocol describes a general method for the synthesis of 2,2-diphenylethyl acetate and 2,2-diphenylethyl benzoate from this compound.
Materials:
-
This compound
-
Acetic acid (for acetate ester) or Benzoic acid (for benzoate ester)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., toluene).
-
Add a slight excess of the carboxylic acid (acetic acid or benzoic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.
-
Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.[3][4]
-
Instrumentation: Use an FTIR spectrometer to record the spectrum.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5][6]
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5][7]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[7][8]
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of this compound esters.
Caption: Logical relationships in the spectroscopic comparison of this compound and its esters.
References
- 1. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Benzoin benzoate | C21H16O3 | CID 246708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenethyl acetate(103-45-7) 1H NMR [m.chemicalbook.com]
- 4. Benzoic acid, 2-phenylethyl ester [webbook.nist.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. minio.scielo.br [minio.scielo.br]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Safety Operating Guide
Proper Disposal of 2,2-Diphenylethanol: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 2,2-Diphenylethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Understanding the Compound: Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. This information is crucial for accurate waste categorization and the selection of appropriate disposal methods.
| Property | Value |
| Molecular Formula | C14H14O[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | White crystalline powder[2] |
| Melting Point | 53-56 °C (lit.) |
| Boiling Point | 190-192 °C/12 mmHg (lit.) |
| Signal Word | Warning[1] |
| Storage Class | 11 - Combustible Solids |
II. Hazard Identification and Immediate Safety Precautions
According to its Safety Data Sheet (SDS), this compound is associated with the following hazards:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[3]
-
Skin Contact: Wash with plenty of soap and water.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[1]
Spill cleanup materials must be managed as hazardous waste.[5] For small spills that can be cleaned up within 15 minutes without risk of overexposure, laboratory personnel can manage the cleanup using appropriate personal protective equipment (PPE), including gloves and eye protection.[5] For larger spills, or if there is any uncertainty, contact your institution's Environmental Health & Safety (EH&S) department for assistance.[5]
III. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, must follow a structured and compliant process. The following steps provide a clear workflow for its disposal.
Step 1: Waste Determination A laboratory chemical is considered waste when it is no longer intended for use.[5][6] All waste chemical solids and liquids should be treated as hazardous waste unless specifically confirmed to be non-hazardous.[6]
Step 2: Container Selection and Labeling
-
Container: Use a suitable, leak-proof container that is compatible with this compound. The original container is often a good choice.[7] The container must be in good condition with no leaks or cracks.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[8] The label should include the chemical name "this compound," the approximate quantity, and the date of accumulation.[7]
Step 3: Waste Segregation and Storage
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents and strong bases.[4] As a general best practice, segregate organic solvents, toxic metals, and inorganic chemicals.[9]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[10] The storage area should have secondary containment to contain any potential leaks or spills.[5][8]
-
Container Management: Keep the waste container tightly closed except when adding waste.[5][7] Do not overfill containers; allow for expansion.[7][9]
Step 4: Arrange for Disposal
-
Contact EH&S: Do not dispose of this compound down the sink or through intentional evaporation.[5] Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management provider to schedule a pickup.[10]
-
Regulatory Compliance: The disposal of hazardous waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] Your institution's EH&S department will ensure that the waste is transported and disposed of at a permitted facility in compliance with all applicable regulations.[13][14]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. This compound, 97% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. youtube.com [youtube.com]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 14. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling 2,2-Diphenylethanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, procedural guidance on the personal protective equipment (PPE), operational plans, and disposal methods for 2,2-Diphenylethanol.
Chemical Properties and Hazards
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Appearance | White crystalline powder |
| Hazards | May cause respiratory irritation. Causes skin irritation. Causes serious eye irritation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Hand Protection | While specific breakthrough time data for this compound is not available, based on its chemical nature as an aromatic alcohol, gloves made of Butyl rubber or Viton® are recommended for prolonged contact. For incidental splash contact, Nitrile gloves may be used, but they should be replaced immediately upon contamination. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. For operations that may generate dust or aerosols, or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[4][5] |
Detailed Glove Selection Rationale:
Due to the absence of specific chemical resistance data for this compound, the following recommendations are based on its chemical class (aromatic alcohol). It is strongly advised to perform independent testing of glove materials before extensive use.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Suitable for splash protection only. | Offers good resistance to some alcohols and aliphatic hydrocarbons, but can be compromised by aromatic compounds. |
| Neoprene | Fair to good resistance expected. | Provides moderate resistance to a range of organic chemicals, including some alcohols and aromatic hydrocarbons. |
| Butyl Rubber | Recommended. | Exhibits high resistance to permeation by many organic compounds, including alcohols and ketones. |
| Viton® | Highly Recommended. | Offers excellent resistance to aromatic hydrocarbons and a broad spectrum of organic chemicals. |
Operational Plan
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep container tightly closed.[1]
-
Incompatible materials to avoid: Strong oxidizing agents.[1]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
This compound should be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal.
Waste Characterization:
-
Based on its irritant properties, this compound waste is considered hazardous.
Disposal Procedure:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical. The original container is often a good choice for waste collection.
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[6]
Experimental Protocols
This section is not applicable as the request is for safety and handling information, not experimental results.
Visualizations
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
